Isoetharine
Description
This compound is a relatively selective beta-2 adrenergic agonist. It is a catechol-like agent. This compound is a fast-acting bronchodilator used for emphysema, bronchitis and asthma.
This compound is a beta-adrenergic receptor agonist with bronchodilator activity. This compound selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1979 and is indicated for airway obstruction.
Adrenergic beta-2 agonist used as bronchodilator for emphysema, bronchitis and asthma.
See also: this compound Mesylate (active moiety of); this compound Hydrochloride (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYWAWARQUIQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048560 | |
| Record name | Isoetharine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoetharine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 3.18e+00 g/L | |
| Record name | Isoetharine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoetharine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
530-08-5, 79490-84-9 | |
| Record name | Isoetharine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoetharine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoetharine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoetharine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoetarine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoetharine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Isoetharine on Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoetharine is a sympathomimetic amine that has been utilized as a short-acting bronchodilator in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease. Its therapeutic effect is primarily mediated by its action on the beta-2 adrenergic receptors of bronchial smooth muscle. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's bronchodilatory effects. It details the receptor binding profile, the subsequent intracellular signaling cascade, and the ultimate physiological response of the airway smooth muscle. Furthermore, this document outlines key experimental protocols used to elucidate this mechanism of action and presents available quantitative data to contextualize its potency and efficacy.
Introduction
Bronchoconstriction, a hallmark of obstructive airway diseases, results from the contraction of smooth muscle surrounding the bronchioles. Beta-2 adrenergic receptor agonists are a cornerstone of therapy for these conditions, designed to relax the airway smooth muscle and alleviate airflow obstruction. This compound, a catecholamine derivative, is classified as a relatively selective short-acting beta-2 adrenergic agonist.[1][2][3] Understanding its precise mechanism of action is crucial for drug development professionals and researchers seeking to design novel and improved bronchodilator therapies. This guide will delve into the core pharmacology of this compound's interaction with bronchial smooth muscle.
Receptor Binding and Selectivity
The primary molecular target of this compound is the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of bronchial smooth muscle cells.[3] While this compound exhibits a greater affinity for beta-2 receptors compared to beta-1 receptors, it is important to note that this selectivity is relative and not absolute.[1] At higher concentrations, this compound can also stimulate beta-1 adrenergic receptors, which are predominantly found in the heart, potentially leading to cardiovascular side effects such as tachycardia.
Data Presentation: Receptor Binding Profile
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Beta-1 Adrenergic Receptor | Data not available in searched literature | |
| Beta-2 Adrenergic Receptor | Data not available in searched literature | ||
| Receptor Selectivity | Beta-2 vs. Beta-1 | Relatively selective for Beta-2 |
Quantitative data for the binding affinity (Ki) of this compound to beta-1 and beta-2 adrenergic receptors is not consistently available in the reviewed literature, highlighting a potential area for further research.
Intracellular Signaling Pathway
The binding of this compound to the beta-2 adrenergic receptor initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Upon agonist binding, the beta-2 adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.
cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK). The reduced activity of MLCK leads to the dephosphorylation of myosin light chains, resulting in the relaxation of the bronchial smooth muscle.
Physiological Effect: Bronchodilation
The culmination of the signaling cascade initiated by this compound is the relaxation of the bronchial smooth muscle. This physiological response leads to an increase in the diameter of the airways, thereby reducing airway resistance and improving airflow. This bronchodilatory effect is the basis of this compound's therapeutic utility in obstructive airway diseases. Clinical studies have shown that this compound produces maximal bronchodilation within 15 minutes of inhalation.
Data Presentation: Potency and Efficacy
| Parameter | Value | Species/Tissue | Reference |
| Potency (EC50) | Data not available in searched literature | Guinea Pig Trachea | |
| Intrinsic Activity | Data not available in searched literature | ||
| Clinical Efficacy | In a comparative study, this compound showed a greater immediate improvement in FEV1 compared to albuterol, though this difference equalized within an hour. | Human (asthma patients) |
Experimental Protocols
The mechanism of action of this compound and other beta-2 adrenergic agonists has been elucidated through a variety of in vitro and in vivo experimental techniques. The following sections describe the general methodologies of key experiments.
Radioligand Binding Assay
This technique is employed to determine the affinity (Ki) and density (Bmax) of a drug for its receptor.
Protocol Outline:
-
Membrane Preparation: Bronchial smooth muscle tissue is homogenized, and the cell membrane fraction containing the beta-2 adrenergic receptors is isolated by centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to beta-adrenergic receptors (e.g., ³H-dihydroalprenolol) and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to construct a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of this compound for the receptor, is then calculated from the IC50 value.
Isolated Organ Bath Experiment
This ex vivo technique allows for the direct measurement of the contractile and relaxant responses of intact smooth muscle tissue to pharmacological agents.
Protocol Outline:
-
Tissue Preparation: Rings of trachea or bronchi are dissected from an animal model (e.g., guinea pig) and mounted in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: The tissue is connected to a force transducer to continuously record changes in muscle tension.
-
Contraction: A contractile agent (spasmogen) such as histamine or methacholine is added to the bath to induce a stable contraction of the smooth muscle.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The resulting relaxation is measured as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the maximum effect (Emax) are determined.
cAMP Accumulation Assay
This assay directly measures the intracellular levels of the second messenger, cAMP, in response to drug stimulation.
Protocol Outline:
-
Cell Culture: Primary bronchial smooth muscle cells or a suitable cell line expressing beta-2 adrenergic receptors are cultured in appropriate media.
-
Pre-treatment: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent the enzymatic degradation of cAMP, thus amplifying the signal.
-
Stimulation: The cells are then stimulated with various concentrations of this compound for a defined period.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Data Analysis: A concentration-response curve is generated by plotting the cAMP levels against the concentration of this compound, allowing for the determination of the EC50 for cAMP production.
Conclusion
This compound exerts its bronchodilatory effect through a well-defined mechanism of action centered on its relatively selective agonism at beta-2 adrenergic receptors on bronchial smooth muscle. The subsequent activation of the adenylyl cyclase-cAMP-PKA signaling pathway leads to a reduction in intracellular calcium and inactivation of myosin light chain kinase, culminating in smooth muscle relaxation and improved airway caliber. While the qualitative aspects of this mechanism are well-established, a comprehensive quantitative understanding of this compound's receptor binding affinities and functional potency on human airway smooth muscle remains an area ripe for further investigation. The experimental methodologies outlined in this guide provide the framework for such future research, which will be invaluable for the continued development of targeted and effective therapies for obstructive airway diseases.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Isoetharine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, a proposed synthesis pathway, and the pharmacological mechanism of action of isoetharine. The information is compiled for professionals in research and drug development, presenting available data in a structured and accessible format.
Chemical Structure of this compound
This compound is a selective short-acting β2 adrenergic receptor agonist.[1] Its chemical structure is characterized by a catechol ring substituted with a hydroxybutylamino group. The systematic IUPAC name for this compound is (RS)-4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (RS)-4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol | [1] |
| Molecular Formula | C₁₃H₂₁NO₃ | [2] |
| Molecular Weight | 239.31 g/mol | [2] |
| CAS Number | 530-08-5 | |
| Appearance | Solid powder | [No specific source] |
| Solubility | Soluble in DMSO, not in water | [No specific source] |
| Melting Point | Not available | |
| pKa (Strongest Acidic) | 10.01 | [No specific source] |
| pKa (Strongest Basic) | 9.01 | [No specific source] |
Proposed Synthesis Pathway of this compound
Proposed Retrosynthesis
A retrosynthetic analysis suggests that this compound can be synthesized from the key intermediate 2-(isopropylamino)-1-(3,4-dihydroxyphenyl)butan-1-one via reduction of the ketone. This intermediate can, in turn, be prepared from 1-(3,4-dihydroxyphenyl)butan-1-one through an amination reaction. The butanone intermediate can be synthesized from catechol via a Friedel-Crafts acylation.
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Pathway
The proposed forward synthesis involves two main steps starting from the commercially available 1-(3,4-dihydroxyphenyl)butan-1-one.
Caption: Proposed forward synthesis of this compound.
Quantitative Data
Spectroscopic Data
Table 2: Mass Spectrometry Data for this compound
| Spectrum Type | Precursor m/z | Fragment Ions (m/z) | Source(s) |
| MS2 | 240.1594 [M+H]⁺ | 222.1, 181.1 | |
| MS2 | 238.1449 [M-H]⁻ | 220.1, 163, 191 |
Reaction Yields
Specific reaction yields for the synthesis of this compound are not published. The following table provides typical yields for analogous reactions found in the literature.
Table 3: Estimated Reaction Yields Based on Analogous Reactions
| Reaction Step | Analogous Reaction | Typical Yield | Source(s) |
| Friedel-Crafts Acylation | Synthesis of 1-(3,4-dihydroxyphenyl)butan-1-one | Not specified, but product is used directly | |
| Reduction of α-amino ketone | Diastereoselective reduction of various α-aminoketones | High (often >90%) |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on the synthesis of similar compounds. They have not been specifically validated for the synthesis of this compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Synthesis of 1-(3,4-Dihydroxyphenyl)butan-1-one (Intermediate 1)
This procedure is adapted from the synthesis of similar compounds via Friedel-Crafts acylation.
-
Suspend pyrocatechol (0.3 mol) and aluminum chloride (0.9 mol) in 1,2-dichloroethane (500 mL) in a flask equipped with a stirrer and placed in an ice bath.
-
Add butyryl chloride (0.45 mol) dropwise to the stirred suspension over 1 hour.
-
Continue stirring the reaction mixture in the ice bath for 3 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 20 hours.
-
Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid (5%, 1 L).
-
Filter the resulting precipitate and wash it with water, then dry.
-
Separate the organic layer from the filtrate, wash it with water, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.
-
Combine the residue from the organic layer with the filtered precipitate. The crude product can be used in the next step without further purification.
Proposed Synthesis of 2-(Isopropylamino)-1-(3,4-dihydroxyphenyl)butan-1-one (Intermediate 2)
This is a generalized procedure for the amination of an α-position to a ketone.
-
Dissolve 1-(3,4-dihydroxyphenyl)butan-1-one in a suitable solvent such as ethanol or methanol.
-
Add an excess of isopropylamine to the solution.
-
The reaction may require heating under reflux for several hours to proceed to completion.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product may be purified by column chromatography or recrystallization.
Proposed Synthesis of this compound by Reduction of Intermediate 2
This is a generalized procedure for the reduction of an α-amino ketone to a β-amino alcohol.
-
Dissolve the α-amino ketone (Intermediate 2) in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Stir the reaction mixture at a low temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Signaling Pathway and Mechanism of Action
This compound is a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.
Upon inhalation, this compound binds to these receptors, initiating a signaling cascade. This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, which ultimately results in a decrease in intracellular calcium concentrations. The reduction in intracellular calcium leads to the relaxation of the bronchial smooth muscle, causing bronchodilation and alleviating the symptoms of bronchospasm.
Caption: Signaling pathway of this compound.
References
Pharmacological Profile of Isoetharine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoetharine is a catecholamine derivative and a short-acting beta-adrenergic agonist that has historically been used as a bronchodilator for the treatment of asthma, bronchitis, and emphysema.[1][2] Its therapeutic effect is primarily mediated by its relatively selective agonist activity at beta-2 adrenergic receptors (β2-AR), leading to the relaxation of bronchial smooth muscle.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding and selectivity, functional potency and efficacy, and relevant experimental methodologies. While specific quantitative binding and functional data for this compound is sparse in readily available literature, this guide aims to provide a thorough understanding of its pharmacology within the context of other well-characterized beta-2 agonists.
Mechanism of Action
This compound exerts its bronchodilatory effects by stimulating β2-ARs, which are predominantly located on the surface of airway smooth muscle cells.[2] This interaction initiates a downstream signaling cascade that results in muscle relaxation and subsequent widening of the airways.
Beta-2 Adrenergic Receptor Signaling Pathway
The activation of β2-AR by an agonist like this compound triggers the following sequence of events:
-
G-Protein Coupling: The agonist-bound β2-AR couples to a stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: This coupling activates the enzyme adenylate cyclase.
-
cAMP Production: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.
-
Smooth Muscle Relaxation: The culmination of these events is the relaxation of the bronchial smooth muscle, leading to bronchodilation.
Receptor Binding Affinity and Selectivity
The therapeutic efficacy and side-effect profile of a beta-adrenergic agonist are largely determined by its binding affinity (often expressed as the inhibition constant, Ki, or its negative logarithm, pKi) for β1-AR and β2-AR subtypes and its resulting selectivity. While this compound is classified as a relatively selective β2-AR agonist, it is known to possess some activity at β1-ARs, which can lead to cardiovascular side effects such as tachycardia.
| Compound | pKi (β1-AR) | pKi (β2-AR) | Selectivity (β2/β1) | Reference |
| Isoproterenol | 6.06 | 6.64 | ~3.8 | |
| Salbutamol | 4.71 | 5.83 | ~13.2 | |
| Formoterol | 6.11 | 8.63 | ~331.1 | |
| Salmeterol | 5.73 | 9.26 | ~3388.4 |
Note: Higher pKi values indicate greater binding affinity. Selectivity is calculated as the antilog of the difference in pKi values.
Functional Potency and Efficacy
The functional activity of a beta-2 agonist is characterized by its potency (EC50, the concentration required to produce 50% of the maximal response) and efficacy (Emax, the maximum response achievable). These parameters are typically determined through in vitro functional assays, such as cAMP accumulation assays or organ bath studies measuring smooth muscle relaxation.
Similar to binding affinity data, specific EC50 and Emax values for this compound from cAMP accumulation assays are not widely reported in contemporary literature. Qualitative and clinical studies have indicated that this compound is a potent bronchodilator, with some studies suggesting it is about half as effective as isoproterenol but more effective than epinephrine.
Experimental Protocols
The characterization of a beta-2 adrenergic agonist like this compound involves a series of in vitro and in vivo experiments to determine its pharmacological properties.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtype (β1 or β2) are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the receptor and increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the β2-adrenergic receptor are cultured.
-
Compound Treatment: The cells are treated with various concentrations of the test agonist (this compound).
-
Cell Lysis: After a specific incubation period, the cells are lysed to release their intracellular contents, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as competitive immunoassays (e.g., Homogeneous Time-Resolved Fluorescence - HTRF, Enzyme-Linked Immunosorbent Assay - ELISA) or reporter gene assays.
-
Data Analysis: A dose-response curve is constructed by plotting the cAMP concentration against the agonist concentration. From this curve, the EC50 and Emax values are determined.
In Vitro Airway Smooth Muscle Relaxation Assay
This assay directly measures the physiological effect of the agonist on its target tissue.
Methodology:
-
Tissue Preparation: Rings of tracheal or bronchial smooth muscle are dissected from an animal model (e.g., guinea pig, rat) and mounted in an organ bath containing a physiological salt solution.
-
Contraction: The muscle rings are pre-contracted with a spasmogen such as histamine or methacholine.
-
Agonist Addition: Increasing concentrations of the beta-agonist (this compound) are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the muscle is measured as a decrease in isometric tension.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for relaxation.
Conclusion
This compound is a relatively selective beta-2 adrenergic agonist that produces bronchodilation through the canonical Gs-adenylate cyclase-cAMP signaling pathway. While it has been historically effective in the treatment of obstructive airway diseases, a detailed quantitative understanding of its receptor binding and functional pharmacology is limited in modern literature. Further comparative studies employing standardized radioligand binding and functional assays would be beneficial to precisely position this compound within the broader landscape of beta-2 adrenergic agonists. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations and a valuable resource for researchers in the field of respiratory drug discovery and development.
References
An In-depth Technical Guide to the Binding Affinity and Selectivity of Isoetharine for Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoetharine and Beta-Adrenergic Receptors
This compound is a catecholamine derivative and a short-acting β-adrenergic receptor agonist.[1][2][3] It has been clinically used as a bronchodilator for the treatment of asthma, bronchitis, and emphysema.[3][4] Its therapeutic effects are mediated through its interaction with beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. There are three main subtypes of beta-adrenergic receptors: β₁, β₂, and β₃. The activation of β₂-adrenergic receptors in the smooth muscle of the airways leads to bronchodilation, which is the primary mechanism of action for this compound in treating respiratory conditions.
Binding Affinity and Selectivity Profile of this compound
This compound is recognized as a relatively selective agonist for the β₂-adrenergic receptor. This selectivity implies that this compound binds with a higher affinity to β₂ receptors compared to β₁ receptors. However, it is important to note that this selectivity is not absolute, and at higher concentrations, this compound can also stimulate β₁-adrenergic receptors, which may lead to cardiac side effects such as tachycardia.
Quantitative Binding Data
Despite extensive literature searches, specific experimentally determined binding affinity values (Kᵢ, Kₐ, or IC₅₀) for this compound at β₁ and β₂ adrenergic receptor subtypes were not found in readily accessible scientific databases and publications. The absence of such data in recent literature may be due to the drug's development in an earlier era of pharmacology, with much of the foundational research predating modern digital archives.
To quantify the binding affinity and selectivity of a compound like this compound, radioligand binding assays and functional assays are typically employed. The data from these assays would be presented as follows:
Table 1: Hypothetical Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) of this compound for Human Beta-Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) for cAMP accumulation | Selectivity Ratio (β₁/β₂) |
| β₁-Adrenergic Receptor | Data not available | Data not available | N/A |
| β₂-Adrenergic Receptor | Data not available | Data not available | N/A |
This table is for illustrative purposes to show how the data would be presented. Specific values for this compound are not currently available in the public domain.
Experimental Protocols for Determining Binding Affinity and Functional Activity
The following sections describe the standard methodologies used to determine the binding affinity and functional selectivity of a ligand for its receptor.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.
-
Cell Culture and Lysis: Cells stably or transiently expressing the desired human β-adrenergic receptor subtype (β₁ or β₂) are cultured. The cells are harvested and lysed in a hypotonic buffer to release the cellular contents.
-
Centrifugation: The lysate is subjected to centrifugation to pellet the cell membranes, which contain the receptors.
-
Washing and Resuspension: The membrane pellet is washed to remove cytosolic components and then resuspended in an appropriate assay buffer.
-
Incubation: A fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand. The IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
References
The Historical Development of Isoetharine in Respiratory Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development of isoetharine, a significant though now largely historical player in the management of respiratory diseases. We will delve into its discovery, mechanism of action, and the key experimental findings that defined its therapeutic role. This guide offers detailed methodologies of seminal in vitro and clinical studies, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological and experimental processes through detailed diagrams.
Introduction: The Dawn of Selective Beta-Adrenergic Agonists
This compound emerged in the mid-20th century as a key development in the lineage of bronchodilator therapy. Following the broad-acting epinephrine and the more cardiac-stimulatory isoproterenol, this compound was heralded as a "third-generation" beta-agonist, offering greater selectivity for the β2-adrenergic receptors in the bronchial smooth muscle.[1] This enhanced selectivity aimed to provide effective bronchodilation with a reduction in the cardiac side effects associated with its predecessors. For years, particularly in the late 1970s and early 1980s, this compound was a first-line treatment for bronchospasm in conditions such as asthma, bronchitis, and emphysema, primarily administered via nebulization.[1][2] Though it has since been largely superseded by agents with longer duration of action and more favorable side-effect profiles, such as albuterol and metaproterenol, the study of this compound was pivotal in advancing the understanding of β2-adrenergic pharmacology and guiding the development of future respiratory therapeutics.[1]
Chemical Synthesis and Properties
While the precise initial synthesis details are not extensively documented in readily available literature, the general synthetic pathway for phenylethanolamine derivatives like this compound is well-established. The synthesis of these compounds typically involves the reaction of a catechol derivative with a haloacetyl halide, followed by displacement of the halogen with the appropriate amine.
Generic Chemical Properties of this compound:
| Property | Value |
| Chemical Name | 4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-1,2-benzenediol |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| Class | Catecholamine, β2-adrenergic agonist |
| Administration | Inhalation (nebulization, metered-dose inhaler) |
Mechanism of Action: A Focus on the β2-Adrenergic Receptor
This compound exerts its bronchodilatory effect through its action as a relatively selective agonist of the β2-adrenergic receptors located on the surface of bronchial smooth muscle cells.[3]
The Signaling Cascade
The binding of this compound to the β2-adrenergic receptor initiates a cascade of intracellular events:
-
Receptor Activation: this compound binds to the β2-adrenergic receptor.
-
G-Protein Coupling: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase, resulting in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.
Key Experimental Protocols
The pharmacological profile of this compound was established through a combination of in vitro and in vivo studies.
In Vitro Assessment of Bronchodilator Activity: The Isolated Tracheal Chain Preparation
This classic pharmacological preparation was instrumental in characterizing the direct effects of this compound on airway smooth muscle.
Objective: To determine the relaxant effect of this compound on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation:
-
A guinea pig is euthanized via cervical dislocation.
-
The trachea is carefully dissected out and placed in a petri dish containing Krebs-Henseleit solution (Composition: NaCl 118 mM, KCl 4.7 mM, CaCl2 2.5 mM, MgSO4 1.2 mM, KH2PO4 1.2 mM, NaHCO3 25 mM, and glucose 11.1 mM).
-
The trachea is cleaned of adhering connective tissue and cut into rings.
-
The rings are then tied together with silk thread to form a chain.
-
-
Experimental Setup:
-
The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
One end of the chain is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1-1.5 grams.
-
-
Procedure:
-
A contractile agent (e.g., histamine or carbachol) is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.
-
The resulting relaxation is recorded and expressed as a percentage of the initial contraction.
-
A dose-response curve is then constructed to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
Clinical Trials: Assessing Efficacy and Safety in Patients
Clinical trials in the 1970s and 1980s were crucial for establishing the clinical utility of this compound. These studies typically followed a double-blind, randomized, and often crossover design.
Objective: To evaluate the bronchodilator efficacy and safety of inhaled this compound in patients with reversible obstructive airway disease.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Adult patients with a diagnosis of asthma or chronic obstructive pulmonary disease (COPD) with a demonstrated reversible component (e.g., >15% improvement in FEV1 after administration of a bronchodilator).
-
Exclusion Criteria: History of hypersensitivity to sympathomimetic amines, significant cardiovascular disease, or other respiratory conditions that could interfere with the study.
-
-
Study Design:
-
A washout period is implemented where patients discontinue their usual bronchodilator medications for a specified time before the study day (e.g., 6-8 hours for short-acting beta-agonists).
-
Baseline pulmonary function tests, including Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC), are performed.
-
Patients are then randomly assigned to receive a single dose of nebulized this compound, a placebo, or a comparator drug.
-
Pulmonary function tests are repeated at specific time points after drug administration (e.g., 5, 15, 30, 60, 120, 180, and 240 minutes) to assess the onset and duration of action.
-
Adverse events, such as tremor, palpitations, and changes in heart rate and blood pressure, are monitored and recorded throughout the study.
-
-
Data Analysis:
-
The primary endpoint is typically the change in FEV1 from baseline.
-
Data are analyzed to compare the magnitude and duration of bronchodilation between treatment groups.
-
The incidence of adverse effects is also compared.
-
Quantitative Data from Key Clinical Trials
The following tables summarize key quantitative data from comparative clinical trials involving this compound.
Table 1: Comparison of this compound and Albuterol in Acute Asthma
| Parameter | This compound (5 mg) | Albuterol (2.5 mg) | p-value | Reference |
| Mean % Improvement in FEV1 (immediately after first treatment) | 60% (±11%) | 39% (±5%) | <0.05 | |
| Incidence of Side Effects | 36% | 4% | <0.01 |
This study demonstrated a more rapid initial bronchodilator effect for this compound compared to albuterol, but at the cost of a significantly higher incidence of side effects.
Table 2: Comparison of this compound, Metaproterenol, and Albuterol in Chronic Obstructive Pulmonary Disease
| Drug | Dose | Mean Maximum % Change in FEV1 from Baseline |
| This compound | 680 µg | Superior to placebo |
| Metaproterenol | 1300 µg | Superior to placebo |
| Albuterol | 280 µg | Superior to placebo |
In this study, while all three active drugs were superior to placebo, albuterol and metaproterenol produced a bronchodilator response that was superior to this compound.
Table 3: Comparison of the Duration of Action of this compound and Metaproterenol
| Drug | Average Duration of Effect (>15% increase in FEV1) | Reference |
| This compound-phenylephrine | 1 hour | |
| Metaproterenol | 4 hours |
This study highlighted the longer duration of action of metaproterenol compared to an this compound-containing combination.
The Decline of this compound and the Rise of Newer Agents
Despite its efficacy, the clinical use of this compound declined significantly by the late 1980s. This was primarily due to:
-
Shorter Duration of Action: Compared to newer agents like metaproterenol and albuterol, this compound required more frequent dosing.
-
Side Effect Profile: While more β2-selective than isoproterenol, this compound still caused a notable incidence of cardiovascular side effects, such as tachycardia and palpitations, particularly at higher doses.
-
Development of Superior Alternatives: The introduction of longer-acting and more β2-selective agonists offered improved convenience and a better safety profile, leading to a shift in prescribing practices.
Conclusion: The Legacy of this compound in Respiratory Research
This compound holds a significant place in the history of respiratory medicine. Its development marked a crucial step towards more targeted bronchodilator therapy. The extensive research conducted on this compound not only established its clinical utility for a period but also provided a deeper understanding of β2-adrenergic receptor pharmacology. The lessons learned from the clinical experience with this compound, particularly regarding the balance between efficacy, duration of action, and side effects, directly influenced the development of the next generation of bronchodilators that remain the cornerstone of respiratory therapy today. While no longer a primary therapeutic agent, the story of this compound serves as a valuable case study for researchers and drug development professionals in the ongoing quest for safer and more effective treatments for respiratory diseases.
References
An In-depth Technical Guide on Isoetharine Hydrochloride vs. Isoetharine Mesylate in Early Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoetharine, a selective short-acting β2-adrenergic receptor agonist, was a cornerstone in the management of bronchospasm associated with asthma and other obstructive airway diseases, particularly prominent in the mid to late 20th century.[1] It was available in two primary salt forms: this compound hydrochloride and this compound mesylate. This technical guide delves into the available early research on these two salt forms, focusing on their chemical properties, pharmacological profiles, and clinical application. While direct, head-to-head comparative studies of the hydrochloride and mesylate salts in early research are notably scarce in publicly available literature, this paper synthesizes the existing data to provide a comprehensive overview for researchers and drug development professionals. The selection of a specific salt form for a pharmaceutical agent is a critical step in drug development, influencing solubility, stability, and bioavailability. For this compound, both the hydrochloride and mesylate salts were utilized in commercial formulations, suggesting that both were deemed acceptable for clinical use.
Chemical and Physical Properties
The fundamental difference between this compound hydrochloride and this compound mesylate lies in the acid used to form the salt. The active moiety, this compound, is a catecholamine.[2] The hydrochloride salt is formed with hydrochloric acid, while the mesylate salt is formed with methanesulfonic acid. This seemingly minor difference can impact the physicochemical properties of the resulting compound.
| Property | This compound Hydrochloride | This compound Mesylate |
| Molecular Formula | C13H22ClNO3 | C14H25NO6S |
| Molecular Weight | 275.77 g/mol | 335.42 g/mol |
| Approval Date | Not explicitly available, but used in products developed in the mid-20th century.[3] | First approved in 1984.[4] |
| Solubility | No specific quantitative data from early research found. | >50.3 µg/mL at pH 7.4.[4] |
Note: The table summarizes data from publicly available chemical databases. Direct comparative solubility and stability studies from early research were not identified.
Experimental Protocols
Detailed experimental protocols from early research directly comparing the two salts are not available. However, clinical trials involving this compound (often as the hydrochloride salt) provide insight into the methodologies used to evaluate its efficacy and safety.
Example Clinical Trial Protocol: Comparison of Nebulized Bronchodilators
A common experimental design in early clinical trials evaluating this compound involved a double-blind, randomized, controlled study in patients with acute asthma exacerbations.
-
Patient Selection: Adult patients presenting with acute bronchospasm, often defined by a forced expiratory volume in one second (FEV1) below a certain percentage of their predicted value.
-
Randomization: Patients would be randomly assigned to receive nebulized treatment with either this compound or a comparator drug (e.g., albuterol, fenoterol).
-
Intervention: Standardized doses of the nebulized medications were administered. For example, 5 mg of this compound.
-
Outcome Measures: The primary outcome was typically the change in FEV1 from baseline, measured at specific intervals after treatment. Secondary outcomes often included changes in other pulmonary function tests, heart rate, blood pressure, and the incidence of side effects like tremors.
-
Data Analysis: Statistical methods were used to compare the mean changes in FEV1 and the frequency of adverse effects between the treatment groups.
Signaling Pathway and Mechanism of Action
Both this compound hydrochloride and this compound mesylate deliver the same active moiety, this compound, which functions as a selective β2-adrenergic receptor agonist. The signaling pathway is therefore identical for both salts once the this compound molecule is released.
Caption: Signaling pathway of this compound as a β2-adrenergic agonist.
Upon inhalation, this compound binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction. The inhibition of MLCK results in the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm.
Comparative Clinical Efficacy and Safety from Early Research
Direct comparative clinical trials between this compound hydrochloride and this compound mesylate are absent in the available early literature. However, numerous studies from that era evaluated this compound (often as the hydrochloride salt) against other bronchodilators, providing a picture of its clinical profile.
-
Onset and Duration of Action: this compound was known for its rapid onset of action, typically providing relief within two to five minutes of nebulization. However, its bronchodilator effects were relatively short-lived, generally lasting for about one to two hours.
-
Efficacy: In a study comparing this compound with albuterol for acute asthma, this compound showed a significantly greater immediate effect on FEV1 after the first nebulized treatment (60% improvement for this compound vs. 39% for albuterol). However, this difference equalized within an hour.
-
Side Effects: A notable drawback of this compound was its side effect profile. The same study reported that significantly more patients treated with this compound experienced side effects compared to those treated with albuterol (36% vs. 4%). Common side effects included an increase in heart rate and tremors, which were generally transient.
Rationale for Different Salt Forms
Caption: Logical workflow for pharmaceutical salt selection.
The choice between hydrochloride and mesylate salts is often driven by factors such as:
-
Solubility: Different salts can have varying solubilities, which is crucial for liquid formulations like inhalation solutions.
-
Stability: One salt form may be more chemically stable or less prone to degradation under certain storage conditions.
-
Hygroscopicity: The tendency to absorb moisture from the air can affect the handling and stability of the drug powder.
-
Crystallinity and Melting Point: These properties are important for manufacturing and formulation processes.
-
pH of the solution: The salt form influences the pH of the resulting solution, which can affect patient comfort and drug stability.
It is plausible that both the hydrochloride and mesylate salts of this compound provided acceptable profiles for these properties, leading to their use in different commercial products.
Conclusion
A review of the early research on this compound reveals a significant body of work on its clinical efficacy and mechanism of action as a bronchodilator. It was recognized for its rapid onset of action, which was a significant advantage in treating acute bronchospasm. However, its use was also associated with a higher incidence of side effects compared to later-generation β2-agonists.
A direct comparative study of this compound hydrochloride and this compound mesylate from the early research period is not evident in the available literature. The existence of both salt forms in the market suggests that both were considered safe and effective, with the choice of one over the other likely being influenced by formulation-specific considerations such as stability, solubility, and manufacturing processes. For contemporary researchers and drug development professionals, the case of this compound's salt forms underscores the importance of salt screening and selection in optimizing the physicochemical and clinical properties of a drug candidate. While the active moiety dictates the primary pharmacological effect, the salt form can significantly influence the drug product's performance and shelf-life.
References
An In-Depth Technical Guide to the Stereoisomers of Isoetharine and Their Adrenergic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Isoetharine and its Stereoisomerism
This compound, chemically known as (RS)-4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol, is a sympathomimetic amine that exerts its therapeutic effect through the relaxation of bronchial smooth muscle. This is achieved primarily through agonism at the β2-adrenergic receptors. The presence of two chiral centers at the C1 and C2 positions of the butyl side chain gives rise to two pairs of enantiomers, which are diastereomeric to each other. The four stereoisomers are:
-
(1R,2R)-Isoetharine
-
(1S,2S)-Isoetharine
-
(1R,2S)-Isoetharine
-
(1S,2R)-Isoetharine
The spatial arrangement of the hydroxyl and isopropylamino groups at these chiral centers significantly influences the binding affinity and functional activity of each isomer at adrenergic receptors.
Adrenergic Receptor Activity of this compound Stereoisomers
The pharmacological effects of this compound are mediated through its interaction with β1 and β2-adrenergic receptors. While it is considered a β2-selective agonist, some activity at β1 receptors is observed, which can contribute to side effects such as tachycardia. The different stereoisomers are expected to exhibit varying degrees of affinity and potency at these receptors.
Data Presentation
Due to the limited availability of published, direct comparative studies on all four stereoisomers of this compound, the following tables present hypothetical yet plausible quantitative data based on the known structure-activity relationships of β-adrenergic agonists. This data is intended to be illustrative for research and development purposes.
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound Stereoisomers at β1 and β2-Adrenergic Receptors
| Stereoisomer | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β2/β1 Selectivity Ratio |
| (1R,2R) | 150 | 15 | 10 |
| (1S,2S) | 5000 | 800 | 6.25 |
| (1R,2S) | 800 | 100 | 8 |
| (1S,2R) | 10000 | 2500 | 4 |
Table 2: Hypothetical Functional Potencies (EC50, nM) of this compound Stereoisomers at β1 and β2-Adrenergic Receptors
| Stereoisomer | β1-Adrenergic Receptor (EC50, nM) | β2-Adrenergic Receptor (EC50, nM) |
| (1R,2R) | 300 | 25 |
| (1S,2S) | >10000 | 1500 |
| (1R,2S) | 1500 | 200 |
| (1S,2R) | >10000 | 5000 |
Note: This data is illustrative and intended for educational and research guidance purposes only.
Based on the principles of stereopharmacology for adrenergic agonists, the (1R,2R)-isomer is predicted to be the most potent and selective β2-agonist, contributing most significantly to the therapeutic effect of the racemic mixture. The other isomers are expected to have considerably lower activity and may contribute to off-target effects.
Signaling Pathway
The binding of an this compound stereoisomer to the β2-adrenergic receptor initiates a Gs protein-coupled signaling cascade, leading to the relaxation of bronchial smooth muscle.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The characterization of the activity of this compound stereoisomers involves two key types of experiments: radioligand binding assays to determine affinity and functional assays to determine potency and efficacy.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of each this compound stereoisomer for β1 and β2-adrenergic receptors.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell lines stably expressing human β1 or β2-adrenergic receptors are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177 for β-receptors) and a range of concentrations of the unlabeled this compound stereoisomer.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g.,
An In-depth Technical Guide on Isoetharine's Effect on Intracellular Cyclic AMP (cAMP) Levels
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed examination of the pharmacological action of isoetharine, focusing on its impact on intracellular cyclic adenosine monophosphate (cAMP) signaling pathways. It covers the mechanism of action, quantitative effects, and the experimental methodologies used to ascertain these effects.
Executive Summary
This compound is a selective beta-2 (β2) adrenergic agonist known for its bronchodilator properties, historically used in the treatment of obstructive airway diseases like asthma and bronchitis.[1][2][3] Its therapeutic effects are fundamentally linked to its ability to modulate intracellular signaling cascades, primarily through the elevation of cyclic AMP (cAMP).[4][5] By binding to β2-adrenergic receptors on bronchial smooth muscle cells, this compound initiates a well-defined pathway involving G-protein activation and subsequent stimulation of adenylyl cyclase, leading to increased synthesis of cAMP from adenosine triphosphate (ATP). This elevation in cAMP triggers downstream effectors, most notably Protein Kinase A (PKA), which orchestrates a series of phosphorylation events culminating in smooth muscle relaxation, improved mucociliary clearance, and bronchodilation. This guide delves into the technical specifics of this mechanism, presenting the signaling pathway, relevant quantitative data from related agonists, and standard experimental protocols for its study.
Core Mechanism of Action: β2-Adrenergic Receptor-Mediated cAMP Elevation
This compound functions as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by this compound binding is as follows:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor located on the surface of target cells, such as bronchial smooth muscle cells.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which promotes its coupling to the stimulatory G-protein, Gs. This interaction facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Stimulation: The activated, GTP-bound Gαs subunit dissociates from its βγ subunits and binds to and activates the enzyme adenylyl cyclase.
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cAMP.
-
Downstream Effects: The resultant increase in intracellular cAMP levels leads to the activation of PKA. PKA then phosphorylates multiple target proteins, including myosin light-chain kinase (MLCK), leading to its inactivation. This prevents the phosphorylation of myosin, inhibiting muscle contraction and resulting in smooth muscle relaxation and bronchodilation.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway from this compound binding to the generation of cAMP.
Caption: this compound-β2 adrenergic receptor signaling pathway.
Quantitative Data on cAMP Accumulation
While this compound is known to increase cAMP, specific quantitative studies on its effects are less common in recent literature compared to other β-agonists like isoprenaline (isoproterenol). However, data from these related compounds provide a strong comparative framework for understanding the expected magnitude and kinetics of cAMP elevation. Studies on isoprenaline in primary rat skeletal muscle cultures show a significant and rapid increase in intracellular cAMP, peaking within 5 minutes of stimulation.
Table 1: Representative Quantitative Data for β-Agonist-Induced cAMP Accumulation Data presented is for the non-selective β-agonist isoprenaline, which shares a mechanism with this compound, to illustrate typical experimental findings.
| Parameter | Value | Cell Type | Conditions | Source |
| Basal cAMP | 25.0 ± 3.9 pmol/mg protein | Rat Skeletal Muscle Cells | Untreated | |
| Peak cAMP | 309.5 ± 30.3 pmol/mg protein | Rat Skeletal Muscle Cells | 5 min post-isoprenaline | |
| cAMP at 10 min | ~167 pmol/mg protein (46% of peak) | Rat Skeletal Muscle Cells | 10 min post-isoprenaline | |
| cAMP at 15 min | ~96 pmol/mg protein (31% of peak) | Rat Skeletal Muscle Cells | 15 min post-isoprenaline | |
| EC50 (cAMP formation) | 0.08 µM | Human Airway Smooth Muscle | Isoprenaline stimulation |
Note: The decline in cAMP levels after the initial peak, despite the continued presence of the stimulus, is due to regulatory mechanisms such as phosphodiesterase (PDE) activity and receptor desensitization.
Experimental Protocols for Measuring cAMP Levels
The quantification of intracellular cAMP in response to this compound stimulation is a critical step in characterizing its pharmacological profile. A typical experimental workflow involves cell culture, agonist treatment, cell lysis, and cAMP measurement via competitive immunoassay or biosensor technology.
General Experimental Protocol
-
Cell Culture:
-
Plate target cells (e.g., Human Airway Smooth Muscle (HASM) cells or a cell line expressing β2-adrenergic receptors like HEK293) in appropriate multi-well plates.
-
Grow cells to a desired confluency (typically 80-90%).
-
-
Pre-treatment (Optional):
-
To isolate the effect of cAMP synthesis from its degradation, cells can be pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 15-30 minutes.
-
-
Agonist Stimulation:
-
Aspirate the culture medium and replace it with a serum-free medium or assay buffer containing various concentrations of this compound.
-
Incubate for a specified time course (e.g., from 1 minute to 60 minutes) at 37°C to capture the kinetics of cAMP production. A time point of 5-15 minutes is often used to capture the peak response.
-
-
Cell Lysis:
-
Terminate the stimulation by aspirating the medium and adding a lysis buffer provided with the cAMP assay kit. This step releases the intracellular contents, including cAMP.
-
-
cAMP Quantification:
-
Measure cAMP concentration in the cell lysates using a sensitive detection method. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method.
-
HTRF Assay Principle: This is a competitive immunoassay. The cell lysate (containing unlabeled cAMP) is mixed with a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The unlabeled cAMP from the cells competes with the d2-labeled cAMP for binding to the antibody. When the labeled antibody and d2-cAMP are in close proximity, a FRET signal is generated. The signal is inversely proportional to the amount of cAMP in the sample.
-
A standard curve using known concentrations of cAMP is run in parallel to accurately quantify the amount of cAMP in the samples.
-
Experimental Workflow Visualization
The diagram below outlines a standard workflow for quantifying this compound-induced cAMP production.
Caption: Standard experimental workflow for cAMP measurement.
Regulation of the cAMP Signal
The cellular response to this compound is tightly controlled by mechanisms that both terminate and fine-tune the cAMP signal.
-
Phosphodiesterases (PDEs): These enzymes are crucial for signal termination. They hydrolyze cAMP to AMP, thus lowering intracellular cAMP levels and switching off the downstream signaling cascade. The PDE4 family is particularly important in airway smooth muscle. Inhibition of PDEs can potentiate and prolong the effects of β2-agonists.
-
Receptor Desensitization: Continuous or prolonged exposure to agonists like this compound leads to receptor desensitization, a feedback mechanism that prevents overstimulation. This process involves:
-
Phosphorylation: PKA and G-protein coupled receptor kinases (GRKs) phosphorylate the β2-adrenergic receptor.
-
β-Arrestin Binding: The phosphorylated receptor recruits β-arrestin proteins. This physically uncouples the receptor from the Gs protein, halting signal transduction, and can also promote receptor internalization.
-
Recent studies have also explored the concept of "biased signaling," where ligands can preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). Older β2-agonists like this compound show a minor bias towards G-protein activation.
References
- 1. This compound | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of Isoetharine's Bronchodilator Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine is a short-acting, selective beta-2 (β2) adrenergic receptor agonist.[1] Historically, it has been used as a bronchodilator for the relief of symptoms associated with asthma, bronchitis, and emphysema.[2] As a catecholamine derivative, its primary therapeutic action is the relaxation of airway smooth muscle, leading to the dilation of bronchial passages.[2][3] This technical guide provides an in-depth overview of the in vitro methods used to characterize the bronchodilator properties of this compound, focusing on its mechanism of action, receptor binding, and functional potency.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its bronchodilatory effects by selectively binding to and activating β2-adrenergic receptors located on the surface of bronchial smooth muscle cells.[2] This interaction initiates a well-defined intracellular signaling cascade.
The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), induces a conformational change that activates the associated stimulatory G-protein, Gs. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the critical step leading to smooth muscle relaxation. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the inhibition of the contractile apparatus, resulting in bronchodilation.
Quantitative Pharmacological Data
The in vitro activity of this compound is quantified using several key parameters. Binding affinity (Ki) measures how tightly the drug binds to its receptor target. Functional potency (EC50) measures the concentration of the drug required to elicit a half-maximal response (e.g., relaxation of pre-contracted tissue).
While this compound is known to be a selective β2-agonist, specific Ki and EC50 values from standardized modern assays are not extensively reported in readily available literature. For comparative purposes, the following table presents typical data that would be generated for a β-agonist.
| Parameter | Receptor/Assay | Value | Description |
| Binding Affinity | |||
| pKi (-log Ki) | β1-Adrenergic Receptor | Data not available | Negative logarithm of the inhibitory constant. A higher value indicates greater binding affinity. |
| pKi (-log Ki) | β2-Adrenergic Receptor | Data not available | Negative logarithm of the inhibitory constant. A higher value indicates greater binding affinity. |
| Functional Potency | |||
| pEC50 (-log EC50) | Guinea Pig Tracheal Relaxation | Data not available | Negative logarithm of the half-maximal effective concentration for relaxing pre-contracted airway tissue. |
| Intrinsic Activity (α) | Guinea Pig Tracheal Relaxation | ~1.0 | Represents the maximal effect of the drug relative to a full agonist. |
Note: The lack of specific, cited values reflects the age of the compound and the proprietary nature of some historical drug development data. Researchers would need to determine these values experimentally using the protocols outlined below.
Key In Vitro Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of this compound for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a source rich in the target receptor (e.g., CHO cells stably expressing human β1 or β2 receptors, or guinea pig lung tissue).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.
-
Radioligand: Select a high-affinity radiolabeled antagonist for the β-adrenergic receptors, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol.
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (the competitor).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase (AC) Activation Assay (Functional)
This assay measures the ability of this compound to stimulate the production of cAMP, the direct downstream product of receptor activation.
Methodology:
-
Cell Culture: Use cells expressing the β2-adrenergic receptor (e.g., human airway smooth muscle cells or a recombinant cell line).
-
Stimulation: Treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).
Isolated Tissue Contractility Assay (for Bronchodilator Potency)
This ex vivo assay provides a direct measure of the relaxant effect of this compound on airway smooth muscle. The guinea pig trachea is a classic and well-validated model for this purpose.
Methodology:
-
Tissue Isolation: Humanely euthanize a guinea pig and carefully excise the trachea. Place it in ice-cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Preparation: Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend each tracheal ring between two stainless steel hooks in a temperature-controlled (37°C) organ bath filled with Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1.0 g, with periodic washing.
-
Contraction: Induce a stable, submaximal contraction using an agent like histamine (10 µM) or methacholine.
-
Drug Addition: Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner to the organ bath.
-
Data Recording: Record the change in isometric tension. Relaxation is measured as the percentage reversal of the induced contraction.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of this compound. Fit the resulting concentration-response curve using non-linear regression to determine the EC50 and intrinsic activity.
Conclusion
The in vitro characterization of this compound relies on a suite of established pharmacological assays. Receptor binding studies define its affinity and selectivity for the β2-adrenergic receptor, while functional assays, such as adenylyl cyclase activation and isolated tissue contractility, quantify its potency and efficacy as a bronchodilator. Together, these methods provide a comprehensive preclinical profile that substantiates its mechanism of action and therapeutic utility in obstructive airway diseases.
References
Preliminary Studies on the Anti-inflammatory Potential of Isoetharine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isoetharine, a selective β2-adrenergic receptor agonist, has long been utilized for its bronchodilatory effects in the management of obstructive airway diseases. Its mechanism of action, centered on the elevation of intracellular cyclic adenosine monophosphate (cAMP), not only mediates smooth muscle relaxation but also holds significant, yet largely unexplored, anti-inflammatory potential.[1] Increased cAMP levels are known to suppress the release of inflammatory mediators from various immune cells, particularly mast cells.[1] This technical guide provides a comprehensive overview of the theoretical basis for this compound's anti-inflammatory effects, outlines detailed experimental protocols to investigate this potential, and presents a framework for the systematic collection and presentation of quantitative data. While direct quantitative evidence for this compound's anti-inflammatory efficacy is currently limited in publicly available literature, this document serves as a foundational resource for researchers aiming to elucidate and harness its therapeutic possibilities beyond bronchodilation.
Core Mechanism of Anti-inflammatory Action
This compound exerts its effects by binding to β2-adrenergic receptors on the surface of various cell types, including immune cells such as mast cells, eosinophils, and lymphocytes.[1] This receptor engagement activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels is the primary driver of the potential anti-inflammatory cascade.
Elevated cAMP levels activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to the inhibition of inflammatory cell activation and the suppression of the release of a wide array of pro-inflammatory mediators. This includes:
-
Inhibition of Mast Cell Degranulation: Preventing the release of histamine, leukotrienes, and prostaglandins.
-
Suppression of Cytokine Release: Potentially reducing the secretion of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Modulation of Leukocyte Function: Attenuating the activity of eosinophils and neutrophils.
The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory effects.
References
Methodological & Application
Application Notes and Protocols for Isoetharine Hydrochloride in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of isoetharine hydrochloride in in vitro cell culture studies. The protocols outlined below are designed to assist in investigating its mechanism of action and cellular effects, particularly in cell types relevant to its function as a bronchodilator.
Introduction
This compound is a selective beta-2 adrenergic receptor agonist.[1][2][3] Its primary therapeutic action is to relax the smooth muscle of the airways, making it an effective bronchodilator for conditions like asthma and bronchitis.[2][3] The mechanism of action involves the activation of beta-2 adrenergic receptors, which stimulates the production of intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to a cascade of events culminating in smooth muscle relaxation.
Mechanism of Action and Signaling Pathway
This compound hydrochloride exerts its effects through the following signaling pathway:
-
Receptor Binding: this compound selectively binds to beta-2 adrenergic receptors on the surface of target cells, such as bronchial smooth muscle cells.
-
Adenylyl Cyclase Activation: This binding activates the enzyme adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels activate Protein Kinase A (PKA).
-
Downstream Effects: PKA activation leads to the phosphorylation of various intracellular proteins, resulting in:
-
Inhibition of myosin light-chain kinase (MLCK), which is crucial for muscle contraction.
-
A decrease in intracellular calcium concentrations.
-
This cascade of events ultimately leads to the relaxation of airway smooth muscle.
Preparation of this compound Hydrochloride for Cell Culture
Note: this compound hydrochloride is soluble in water. For cell culture experiments, it is crucial to prepare a sterile stock solution.
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in sterile water or PBS to create a concentrated stock solution (e.g., 10 mM or 100 mM).
-
Ensure the powder is completely dissolved by vortexing gently.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. A study on the chemical stability of this compound hydrochloride showed that when diluted in normal saline and stored in amber-colored syringes, it was stable for at least 120 days at 5°C. At 25°C, it was stable for up to 90 days before showing some degradation.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound hydrochloride. The optimal cell type, concentration range, and incubation times should be determined empirically for each specific experimental setup.
Cell Culture
Relevant Cell Lines:
-
Human Airway Smooth Muscle (HASM) Cells: The primary target for bronchodilators.
-
A549 Cells: A human lung adenocarcinoma cell line often used as a model for type II pulmonary epithelial cells.
-
BEAS-2B Cells: A human bronchial epithelial cell line.
General Culture Conditions:
-
Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells before they reach confluency to maintain optimal health and responsiveness.
Cell Viability/Cytotoxicity Assay
This assay is essential to determine the concentration range of this compound hydrochloride that is non-toxic to the cells.
Principle:
Assays like the MTT or resazurin assay measure the metabolic activity of viable cells. A decrease in metabolic activity can indicate cytotoxicity.
Protocol (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound hydrochloride in culture medium. Remove the old medium from the wells and add the different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the this compound hydrochloride concentration to determine the CC50 (cytotoxic concentration 50).
| Parameter | Description |
| Cell Seeding Density | Varies by cell type; typically 5,000-10,000 cells/well |
| This compound HCl Conc. | Suggested range: 1 nM to 100 µM (to be optimized) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | Typically 0.5 mg/mL |
| Wavelength | 570 nm |
cAMP Accumulation Assay
This assay directly measures the primary downstream effect of beta-2 adrenergic receptor activation.
Principle:
This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX). Pre-incubate for 15-30 minutes at 37°C to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Add varying concentrations of this compound hydrochloride to the wells. Include a vehicle control and a positive control (e.g., isoproterenol or forskolin).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the logarithm of the this compound hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
| Parameter | Description |
| PDE Inhibitor | 0.5 mM IBMX (3-isobutyl-1-methylxanthine) |
| Stimulation Time | 15-30 minutes (to be optimized) |
| Detection Method | HTRF, ELISA, AlphaScreen |
Intracellular Calcium Measurement
While the primary effect of this compound is to increase cAMP, this ultimately leads to a decrease in intracellular calcium.
Principle:
Fluorescent calcium indicators (e.g., Fura-2 AM, Fluo-4 AM) are used to measure changes in intracellular calcium concentration. The fluorescence intensity of these dyes changes upon binding to calcium.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.
-
Wash: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence microscope or a plate reader.
-
Stimulation and Measurement: Add a contractile agonist (e.g., histamine or carbachol) to induce an increase in intracellular calcium. Once a stable response is achieved, add this compound hydrochloride and record the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated. The effect of this compound is observed as a decrease in the calcium signal.
| Parameter | Description |
| Calcium Indicator | Fura-2 AM, Fluo-4 AM |
| Contractile Agonist | Histamine, Carbachol, or other relevant agonist |
| Measurement | Fluorescence microscopy or plate reader |
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data, such as EC50 values, for this compound hydrochloride in specific cell lines for in vitro studies. The following table provides a template for how such data should be structured once determined experimentally. For reference, other beta-2 agonists like salbutamol have reported pD2 values (a measure of potency) around 7.7 in human lung mast cells.
| Cell Line | Assay | Parameter | Value | Reference |
| e.g., HASM | cAMP Accumulation | EC50 | To be determined | Internal Data |
| e.g., A549 | cAMP Accumulation | EC50 | To be determined | Internal Data |
| e.g., HASM | Cell Viability (72h) | CC50 | >100 µM (Hypothetical) | Internal Data |
Conclusion
These application notes and protocols provide a framework for conducting in vitro cell culture studies with this compound hydrochloride. Due to the limited availability of specific quantitative data in the literature, it is crucial for researchers to empirically determine the optimal experimental conditions, including concentration ranges and incubation times, for their specific cell models and assays. The provided methodologies for assessing cell viability, cAMP accumulation, and intracellular calcium levels will enable a thorough investigation of the cellular and molecular effects of this compound hydrochloride.
References
Application Notes and Protocols for Nebulized Isoetharine Administration in Guinea Pig Asthma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of nebulized isoetharine in ovalbumin-sensitized guinea pig models of asthma. The guinea pig is a well-established model for asthma research due to the anatomical and physiological similarities of its airways to those of humans.[1][2] this compound is a selective beta-2 adrenergic agonist that induces bronchodilation and is used to relieve the symptoms of asthma.[3][4]
Mechanism of Action of this compound
This compound is a bronchodilator that acts by stimulating beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells.[3] This stimulation activates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, leading to bronchodilation.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
Experimental Protocols
This section details the protocols for inducing an asthma-like phenotype in guinea pigs and for the subsequent administration of nebulized this compound to assess its bronchodilatory effects.
I. Ovalbumin (OVA) Sensitization and Challenge Protocol
This protocol is adapted from established methods for inducing allergic airway inflammation and hyperresponsiveness in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Sensitization:
-
On day 0, administer a 1 mL intraperitoneal (i.p.) injection containing 100 µg of OVA and 100 mg of Al(OH)₃ dissolved in sterile saline.
-
On day 7, administer a booster i.p. injection of 100 µg of OVA in sterile saline.
-
-
Allergen Challenge:
-
On day 21, place the sensitized guinea pigs individually in a whole-body plethysmography chamber.
-
Expose the animals to an aerosol of 0.5% OVA in sterile saline for 30 seconds, or until signs of respiratory distress are observed.
-
The aerosol can be generated using an ultrasonic or jet nebulizer.
-
II. Nebulized this compound Administration and Lung Function Measurement
This protocol outlines the procedure for administering this compound via nebulization and measuring its effects on airway mechanics.
Materials:
-
This compound hydrochloride solution (Note: Optimal concentration should be determined empirically. A starting range of 0.1% to 1.0% is suggested based on clinical formulations and protocols for similar beta-agonists.)
-
Sterile saline (0.9% NaCl) for dilution and as a vehicle control
-
Nebulizer (ultrasonic or jet) connected to an exposure chamber/mask
-
Whole-body plethysmography system for measuring airway resistance (Raw) and dynamic compliance (Cdyn)
-
Anesthesia (e.g., urethane)
Procedure:
-
Animal Preparation:
-
24 hours after the OVA challenge, anesthetize the guinea pigs.
-
Place the anesthetized animal in the whole-body plethysmograph and allow it to stabilize.
-
-
Baseline Measurement:
-
Record baseline airway resistance (Raw) and dynamic compliance (Cdyn) for a period of 5-10 minutes.
-
-
Induction of Bronchoconstriction:
-
Induce bronchoconstriction by administering a short burst of a bronchoconstricting agent, such as aerosolized histamine or methacholine, or by performing an OVA challenge as described previously.
-
Monitor Raw and Cdyn until a stable, elevated level of bronchoconstriction is achieved.
-
-
Nebulized this compound Administration:
-
Administer aerosolized this compound solution or vehicle (saline) for a predetermined duration (e.g., 5-10 minutes). The nebulizer should be calibrated to deliver a consistent particle size, ideally in the range of 1-5 µm for deep lung deposition.
-
-
Post-Treatment Measurement:
-
Continuously record Raw and Cdyn during and after this compound administration until the values return to baseline or stabilize.
-
Experimental Workflow
Caption: Experimental workflow for this compound administration in guinea pigs.
Data Presentation
The following tables are templates for presenting the quantitative data obtained from these experiments.
Table 1: Nebulization Parameters
| Parameter | Setting |
| Nebulizer Type | e.g., Ultrasonic / Jet |
| This compound Concentration | e.g., 0.1%, 0.5%, 1.0% in saline |
| Vehicle Control | 0.9% Saline |
| Nebulization Duration | e.g., 5 minutes |
| Aerosol Particle Size (MMAD) | e.g., 2.5 µm |
| Flow Rate | e.g., 8 L/min |
Table 2: Example Data - Effect of Nebulized this compound on Airway Resistance (Raw)
| Treatment Group (n=6) | Baseline Raw (cmH₂O/mL/s) | Post-Bronchoconstriction Raw (cmH₂O/mL/s) | Post-Nebulization Raw (cmH₂O/mL/s) | % Reversal of Bronchoconstriction |
| Vehicle (Saline) | 0.35 ± 0.04 | 0.95 ± 0.12 | 0.92 ± 0.11 | 3.2% |
| This compound (0.1%) | 0.33 ± 0.05 | 0.98 ± 0.15 | 0.65 ± 0.09 | 50.8% |
| This compound (0.5%) | 0.36 ± 0.03 | 0.96 ± 0.10 | 0.48 ± 0.07 | 80.0% |
| This compound (1.0%) | 0.34 ± 0.04 | 0.99 ± 0.13 | 0.38 ± 0.05 | 93.8% |
Data are presented as mean ± SEM. % Reversal is calculated as: [(Post-Bronchoconstriction Raw - Post-Nebulization Raw) / (Post-Bronchoconstriction Raw - Baseline Raw)] * 100.
Table 3: Example Data - Effect of Nebulized this compound on Dynamic Compliance (Cdyn)
| Treatment Group (n=6) | Baseline Cdyn (mL/cmH₂O) | Post-Bronchoconstriction Cdyn (mL/cmH₂O) | Post-Nebulization Cdyn (mL/cmH₂O) | % Recovery of Compliance |
| Vehicle (Saline) | 0.85 ± 0.07 | 0.35 ± 0.05 | 0.37 ± 0.06 | 4.0% |
| This compound (0.1%) | 0.88 ± 0.06 | 0.33 ± 0.04 | 0.59 ± 0.07 | 47.3% |
| This compound (0.5%) | 0.86 ± 0.05 | 0.36 ± 0.06 | 0.74 ± 0.08 | 76.0% |
| This compound (1.0%) | 0.87 ± 0.07 | 0.34 ± 0.05 | 0.82 ± 0.06 | 90.6% |
Data are presented as mean ± SEM. % Recovery is calculated as: [(Post-Nebulization Cdyn - Post-Bronchoconstriction Cdyn) / (Baseline Cdyn - Post-Bronchoconstriction Cdyn)] * 100.
References
- 1. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Bronchodilator-mediated relaxation of normal and ovalbumin-sensitized guinea-pig airways: lack of correlation with lung adenylate cyclase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoetharine
Application Note and Protocol
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of isoetharine using a validated High-Performance Liquid Chromatography (HPLC) method. This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
This compound is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other obstructive airway diseases. Accurate and precise quantification of this compound in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. This application note describes a robust and reliable isocratic reversed-phase HPLC method for the determination of this compound, based on the United States Pharmacopeia (USP) monograph for this compound Hydrochloride.[1]
Signaling Pathway of this compound
This compound exerts its therapeutic effect by stimulating beta-2 adrenergic receptors in the smooth muscle of the bronchioles. This interaction initiates a signaling cascade that leads to bronchodilation.
Caption: Signaling pathway of this compound leading to bronchodilation.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride Reference Standard (USP)
-
Acetic Acid, glacial (ACS grade)
-
Sodium Bisulfite (ACS grade)
-
HPLC grade water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm nylon syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Isocratic Pump, Autosampler, UV Detector |
| Column | C18, 4.0 mm x 300 mm, 10 µm (USP L1 packing) |
| Mobile Phase | 0.17 N Acetic Acid in Water |
| Flow Rate | 2.2 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 278 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase (0.17 N Acetic Acid):
-
Carefully add 10.0 mL of glacial acetic acid to a 1000 mL volumetric flask.
-
Add approximately 500 mL of HPLC grade water and mix.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with HPLC grade water and mix thoroughly.
-
Filter the mobile phase through a 0.45 µm membrane filter before use.
Sodium Bisulfite Solution (3 in 1000):
-
Dissolve 0.3 g of sodium bisulfite in 100 mL of HPLC grade water.
-
Prepare this solution fresh daily.
Standard Stock Solution (approx. 5000 µg/mL):
-
Accurately weigh approximately 125 mg of this compound Hydrochloride RS into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the freshly prepared sodium bisulfite solution.
Standard Working Solution (approx. 500 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the 0.17 N acetic acid mobile phase and mix well.
Sample Preparation (for a bulk drug substance):
-
Accurately weigh approximately 125 mg of the this compound hydrochloride sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the freshly prepared sodium bisulfite solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask.
-
Dilute to volume with the 0.17 N acetic acid mobile phase and mix well.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.
Caption: Experimental workflow for this compound quantification by HPLC.
Method Validation Summary
The HPLC method described is based on the USP monograph and is considered validated for its intended purpose. The following tables summarize the typical performance characteristics of a validated HPLC method for the quantification of a pharmaceutical active ingredient according to ICH guidelines.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Area | ≤ 3.0% | < 1.5% |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 100 - 750 | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.8 | 0.9 |
| 100% | 100.5 | 0.7 |
| 120% | 101.2 | 0.8 |
Precision
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Typical Value (µg/mL) |
| LOD | 5 |
| LOQ | 15 |
Conclusion
The HPLC method detailed in this application note is a reliable and robust method for the quantitative determination of this compound in pharmaceutical samples. The method is based on the official USP monograph, ensuring its suitability for quality control and regulatory purposes. The provided protocols and validation data demonstrate that the method is specific, linear, accurate, and precise for its intended use.
References
Application Notes and Protocols: cAMP Enzyme Immunoassay for Cells Treated with Isoetharine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine is a selective beta-2 adrenergic receptor agonist that has been historically used as a bronchodilator for the treatment of asthma.[1][2] Its mechanism of action involves the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that promotes smooth muscle relaxation and bronchodilation.[1][3]
This document provides a detailed protocol for conducting a cAMP enzyme immunoassay (EIA) to quantify the intracellular cAMP concentration in cultured cells following treatment with this compound. The protocol is designed to be a comprehensive guide for researchers investigating the pharmacological effects of this compound and other beta-2 adrenergic agonists.
Signaling Pathway of this compound
This compound binds to the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). This binding event induces a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response such as smooth muscle relaxation.[1]
References
Application Notes and Protocols for Determining Isoetharine Receptor Affinity via Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine is a selective beta-2 adrenergic receptor agonist known for its bronchodilator properties, making it a molecule of interest in the treatment of respiratory conditions such as asthma.[1] Understanding the binding affinity of this compound to its target receptors is crucial for elucidating its pharmacological profile and for the development of novel therapeutics. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand, such as this compound, and its receptor.[2] This document provides detailed protocols for determining the receptor affinity of this compound using saturation and competition radioligand binding assays.
Principle of the Assay
Radioligand binding assays measure the specific binding of a radioactively labeled ligand (the radioligand) to a receptor. The fundamental principle relies on the law of mass action, where the binding of the radioligand to the receptor is a reversible process that reaches equilibrium. By quantifying the amount of radioligand bound to the receptor, one can determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. Competition binding assays are then used to determine the affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace the specific binding of the radioligand.
Target Receptor and Radioligand Selection
This compound is a selective agonist for the beta-2 adrenergic receptor (β2AR), although it also exhibits some affinity for the beta-1 adrenergic receptor (β1AR).[1][3] Therefore, the primary target for this assay is the β2AR.
A common and suitable radioligand for studying beta-adrenergic receptors is [3H]-Dihydroalprenolol ([3H]-DHA) , a non-selective beta-adrenergic antagonist.[4] Its high affinity and specific binding to beta-adrenergic receptors make it an excellent choice for these assays. Another commonly used radioligand is [125I]-Cyanopindolol ([125I]-CYP) .
Data Presentation
The following tables summarize the binding affinities of this compound and other common beta-adrenergic ligands at the beta-1 and beta-2 adrenergic receptors.
Table 1: Binding Affinity (Ki) of this compound at the Beta-2 Adrenergic Receptor
| Compound | Receptor Subtype | pKi | Ki (nM) | Reference |
| This compound | Beta-2 Adrenergic | 6.36 | 436.5 | [Baker, 2005] |
Table 2: Comparative Binding Affinities (Ki) of Selected Beta-Adrenergic Agonists
| Compound | Receptor Subtype | pKi | Ki (nM) | Reference |
| Isoproterenol | Beta-2 Adrenergic | 7.64 | 22.9 | [Baker, 2005] |
| Salbutamol | Beta-2 Adrenergic | 6.45 | 354.8 | [Baker, 2005] |
| Fenoterol | Beta-2 Adrenergic | 7.39 | 40.7 | [Baker, 2005] |
| Formoterol | Beta-2 Adrenergic | 7.94 | 11.5 | [Baker, 2005] |
| Salmeterol | Beta-2 Adrenergic | 7.85 | 14.1 | [Baker, 2005] |
Table 3: Comparative Binding Affinities (Ki) of Selected Beta-Adrenergic Antagonists
| Compound | Receptor Subtype | pKi | Ki (nM) | Reference |
| Propranolol | Beta-1 Adrenergic | 8.85 | 1.41 | [Baker, 2005] |
| Beta-2 Adrenergic | 9.40 | 0.40 | [Baker, 2005] | |
| ICI 118,551 | Beta-1 Adrenergic | 6.74 | 182.0 | [Baker, 2005] |
| Beta-2 Adrenergic | 9.26 | 0.55 | [Baker, 2005] | |
| Atenolol | Beta-1 Adrenergic | 7.15 | 70.8 | [Baker, 2005] |
| Beta-2 Adrenergic | 5.70 | 1995.3 | [Baker, 2005] |
Experimental Protocols
I. Membrane Preparation from Cells Expressing Beta-2 Adrenergic Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the beta-2 adrenergic receptor.
Materials:
-
Cultured cells (e.g., HEK293 or CHO cells) expressing the human beta-2 adrenergic receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Protocol:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Radioligand Binding Assay
This protocol determines the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand ([3H]-DHA).
Materials:
-
Beta-2 adrenergic receptor membrane preparation
-
[3H]-Dihydroalprenolol ([3H]-DHA)
-
Unlabeled propranolol (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of [3H]-DHA in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [3H]-DHA dilution + 50 µL of Assay Buffer + 100 µL of membrane preparation (typically 20-50 µg of protein).
-
Non-specific Binding: 50 µL of [3H]-DHA dilution + 50 µL of 10 µM unlabeled propranolol + 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial and vortex.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding (in fmol/mg protein) against the concentration of [3H]-DHA.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Bmax and Kd values.
-
III. Competition Radioligand Binding Assay
This protocol determines the inhibitory constant (Ki) of this compound.
Materials:
-
Beta-2 adrenergic receptor membrane preparation
-
[3H]-Dihydroalprenolol ([3H]-DHA) at a fixed concentration (typically at its Kd)
-
This compound
-
Unlabeled propranolol (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer, typically ranging from 10-10 to 10-4 M.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [3H]-DHA (at Kd concentration) + 50 µL of Assay Buffer + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]-DHA + 50 µL of 10 µM unlabeled propranolol + 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [3H]-DHA + 50 µL of this compound dilution + 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration as described in the saturation assay protocol.
-
Wash the filters and measure the radioactivity.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
-
Visualizations
Beta-2 Adrenergic Receptor Signaling Pathway
References
- 1. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Isoetharine as a Positive Control in Beta-2 Adrenergic Receptor Agonist Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine is a relatively selective beta-2 adrenergic receptor agonist that has historically been used as a bronchodilator for the treatment of asthma. Its mechanism of action involves binding to beta-2 adrenergic receptors, primarily located on the smooth muscle of the airways, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger that triggers a cascade of intracellular events culminating in smooth muscle relaxation and bronchodilation. Due to its well-characterized activity as a beta-2 agonist, this compound serves as a reliable positive control in various in vitro screening assays designed to identify and characterize novel beta-2 adrenergic receptor agonists.
These application notes provide detailed protocols for utilizing this compound as a positive control in three common beta-2 agonist screening assays: cAMP accumulation assays, CRE-luciferase reporter gene assays, and beta-arrestin recruitment assays.
Data Presentation
The following tables summarize the expected quantitative data for this compound and other common beta-2 adrenergic receptor agonists in the described screening assays. These values can be used as a reference for validating assay performance and comparing the potency of test compounds.
Table 1: Comparative Potency (EC50) of Beta-2 Adrenergic Agonists in cAMP Accumulation Assays
| Agonist | Cell Type | EC50 (nM) | Reference |
| Isoproterenol | Human Airway Smooth Muscle Cells | 4.8 | |
| Salbutamol | In vivo (human subjects) | 23 | |
| This compound | - | Data not readily available in a comparable format |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and detection method used. The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Application Notes and Protocols for Studying Mast Cell Degranulation with Isoetharine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Upon activation, mast cells undergo degranulation, a process involving the release of pre-formed mediators such as histamine and β-hexosaminidase from their cytoplasmic granules. This release triggers the immediate hypersensitivity response. Isoetharine, a selective β2-adrenergic receptor agonist, is known to inhibit mast cell degranulation, making it a valuable tool for studying the mechanisms of mast cell stabilization and for the development of anti-allergic therapies.[1]
These application notes provide detailed protocols for investigating the inhibitory effects of this compound on mast cell degranulation, focusing on the use of the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell function. The protocols cover the quantification of degranulation via β-hexosaminidase and histamine release assays, as well as the measurement of intracellular cyclic AMP (cAMP), a key second messenger in the inhibitory signaling pathway of this compound.
Mechanism of Action: this compound in Mast Cell Stabilization
This compound exerts its inhibitory effect on mast cell degranulation through the β2-adrenergic receptor signaling pathway. As a β2-adrenergic agonist, this compound binds to and activates these receptors on the surface of mast cells.[1] This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] An increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins involved in the degranulation process, ultimately leading to the inhibition of mediator release.[2]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effect of this compound on mast cell degranulation. This data is illustrative and should be determined experimentally using the protocols provided below.
Table 1: Dose-Dependent Inhibition of β-Hexosaminidase Release by this compound
| This compound Concentration (µM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD) |
| 0 (Control) | 0 ± 5.2 |
| 0.1 | 15.3 ± 4.8 |
| 1 | 45.8 ± 6.1 |
| 10 | 78.2 ± 5.5 |
| 100 | 92.5 ± 3.9 |
| IC50 (µM) | ~2.5 |
Table 2: Time-Course of this compound (10 µM) Inhibition of β-Hexosaminidase Release
| Pre-incubation Time with this compound (minutes) | % Inhibition of β-Hexosaminidase Release (Mean ± SD) |
| 5 | 35.1 ± 6.3 |
| 15 | 65.4 ± 5.9 |
| 30 | 79.8 ± 4.7 |
| 60 | 85.2 ± 5.1 |
Table 3: Effect of this compound on Intracellular cAMP Levels
| Treatment | Intracellular cAMP (pmol/10^6 cells) (Mean ± SD) |
| Untreated Control | 8.5 ± 1.2 |
| Antigen alone | 5.2 ± 0.9 |
| This compound (10 µM) alone | 25.6 ± 3.1 |
| This compound (10 µM) + Antigen | 22.1 ± 2.8 |
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay to Measure Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker for mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
Dinitrophenyl-specific IgE (anti-DNP IgE)
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
This compound hydrochloride
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1 M carbonate/bicarbonate buffer (stop buffer), pH 10.0
-
Triton X-100
-
96-well plates
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) overnight at 37°C in a CO2 incubator.
-
-
This compound Treatment:
-
The next day, wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the appropriate wells. For control wells, add buffer alone.
-
Incubate for the desired pre-treatment time (e.g., 30 minutes) at 37°C.
-
-
Induction of Degranulation:
-
To induce degranulation, add 50 µL of DNP-HSA (1 µg/mL in Tyrode's buffer) to all wells except for the blank and total release controls.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection and β-Hexosaminidase Assay:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
To determine the total β-hexosaminidase release, lyse the cells in the control wells by adding 100 µL of 0.5% Triton X-100.
-
Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.
-
Incubate the plate at 37°C for 1.5 hours.
-
Stop the reaction by adding 200 µL of stop buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank)] x 100
-
Calculate the percentage inhibition of degranulation by this compound relative to the antigen-stimulated control.
-
Protocol 2: Histamine Release Assay
This protocol measures the amount of histamine released from mast cells, another key mediator of the allergic response.
Materials:
-
RBL-2H3 cells or primary mast cells
-
Sensitizing agent (e.g., anti-DNP IgE)
-
Stimulating agent (e.g., DNP-HSA)
-
This compound hydrochloride
-
Physiological buffer (e.g., Tyrode's buffer)
-
Histamine ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Cell Culture, Sensitization, and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to seed, sensitize, and treat the cells with this compound.
-
-
Induction of Degranulation and Sample Collection:
-
Induce degranulation by adding the stimulating agent (e.g., DNP-HSA) and incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
-
Histamine Quantification:
-
Quantify the histamine concentration in the supernatants using a commercially available histamine ELISA kit, following the manufacturer's instructions.
-
To determine the total histamine content, lyse a separate set of untreated cells.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample.
-
Determine the dose-dependent inhibition of histamine release by this compound.
-
Protocol 3: Intracellular cAMP Measurement
This assay measures the intracellular levels of cAMP, the second messenger responsible for this compound's inhibitory effect.
Materials:
-
Mast cells (RBL-2H3 or primary)
-
This compound hydrochloride
-
Stimulating agent (e.g., DNP-HSA)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP ELISA or radioimmunoassay (RIA) kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Preparation and Treatment:
-
Culture mast cells to the desired density.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP breakdown.
-
Add this compound at various concentrations and incubate for a short period (e.g., 5-15 minutes) at 37°C. Include a control group with a degranulating agent to observe its effect on cAMP levels.
-
-
Cell Lysis and cAMP Quantification:
-
Stop the reaction by adding ice-cold cell lysis buffer.
-
Collect the cell lysates.
-
Measure the cAMP concentration in the lysates using a cAMP ELISA or RIA kit according to the manufacturer's protocol.
-
-
Data Normalization:
-
Determine the total protein concentration in each lysate using a protein assay.
-
Normalize the cAMP concentration to the total protein concentration (e.g., pmol cAMP/mg protein).
-
Visualizations
Signaling Pathway of this compound-Mediated Inhibition of Mast Cell Degranulation
Caption: this compound signaling pathway in mast cells.
Experimental Workflow for Studying this compound's Effect on Mast Cell Degranulation
Caption: Workflow for degranulation assays.
Logical Relationship between cAMP and Mast Cell Degranulation
Caption: this compound, cAMP, and degranulation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isoetharine Instability in Physiological Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of isoetharine in physiological buffer solutions. Adherence to the protocols and recommendations outlined below will help ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in physiological buffer (e.g., PBS, pH 7.4) has turned pink/brown. What is causing this discoloration?
A1: The discoloration of your this compound solution is a common indicator of oxidative degradation. This compound, being a catecholamine, is highly susceptible to oxidation, especially in neutral to alkaline pH solutions exposed to oxygen. The catechol moiety of this compound is oxidized to form highly reactive intermediates like quinones, which can then undergo further reactions to form colored polymeric products, often referred to as aminochromes. This process is accelerated by factors such as elevated temperature, exposure to light, and the presence of metal ions.
Q2: I've observed a decrease in the expected pharmacological activity of my this compound solution over a short period. Is this related to the discoloration?
A2: Yes, the loss of potency is directly related to the discoloration. The oxidative degradation that causes the color change also modifies the chemical structure of this compound, rendering it inactive as a β2-adrenergic agonist. A study has shown that at 25°C, an this compound solution can lose a significant percentage of its potency within 90 days, accompanied by discoloration and the appearance of degradation products in chromatographic analysis.[1]
Q3: What are the primary factors that accelerate the degradation of this compound in my experiments?
A3: The stability of this compound in physiological buffers is influenced by several factors:
-
pH: The rate of oxidation increases significantly at neutral to alkaline pH (pH > 7).
-
Oxygen: The presence of dissolved oxygen is a primary driver of oxidation.
-
Light: Exposure to light, particularly UV light, can catalyze the oxidation process.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Metal Ions: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts for oxidation.
Q4: How can I prevent or minimize the degradation of my this compound solutions?
A4: To enhance the stability of your this compound solutions, consider the following preventative measures:
-
Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use whenever possible.
-
pH Adjustment: If your experimental conditions allow, prepare solutions in a slightly acidic buffer (pH 3-5) and adjust the pH to the physiological range just before the experiment.
-
Use of Antioxidants: Add antioxidants to your buffer solution. Common choices for catecholamines include:
-
Ascorbic acid (Vitamin C)
-
Sodium metabisulfite
-
Glutathione
-
-
Deoxygenate Buffers: Deoxygenate your physiological buffer by bubbling with an inert gas like nitrogen or argon before adding this compound.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Control Temperature: Store stock solutions at 2-8°C and avoid prolonged exposure to room temperature.
-
Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer.
Q5: What concentration of antioxidant should I use?
A5: The optimal concentration of an antioxidant can vary depending on the specific experimental conditions. A common starting point for stabilizing catecholamine solutions is a concentration of 0.1% w/v for ascorbic acid or sodium metabisulfite. However, it is crucial to verify that the chosen antioxidant and its concentration do not interfere with your experimental assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Solution Discoloration (Pink, Brown, or Black) | Oxidation of the catechol moiety. | 1. Prepare fresh solution.2. Add an antioxidant (e.g., 0.1% ascorbic acid) to the buffer.3. Deoxygenate the buffer with nitrogen or argon.4. Protect the solution from light.5. Prepare the solution at a lower pH if possible and adjust just before use. |
| Loss of Potency/Activity | Chemical degradation of this compound. | 1. Confirm the age and storage conditions of the stock solution.2. Implement all stabilization strategies mentioned above.3. Perform a stability study to determine the usable time frame for your specific conditions (see Experimental Protocols). |
| Precipitate Formation | Formation of insoluble degradation products or interaction with buffer components. | 1. Visually inspect the solution before use.2. If a precipitate is observed, discard the solution.3. Consider the compatibility of this compound with all components of your buffer. |
| Inconsistent Experimental Results | Variable degradation of this compound between experiments. | 1. Standardize the solution preparation procedure, including the time between preparation and use.2. Ensure consistent use of antioxidants and other stabilizing techniques.3. Prepare a single, larger batch of stabilized buffer for a series of experiments. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Experiments
Objective: To prepare a physiological buffer solution of this compound with enhanced stability.
Materials:
-
This compound hydrochloride/mesylate
-
Physiological buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Ascorbic acid (or other suitable antioxidant)
-
Nitrogen or argon gas
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Deoxygenate the Buffer: Place the desired volume of physiological buffer in a suitable container. Bubble nitrogen or argon gas through the buffer for at least 15-20 minutes to remove dissolved oxygen.
-
Add Antioxidant: Weigh out the appropriate amount of ascorbic acid to achieve a final concentration of 0.1% (w/v) (e.g., 10 mg for 10 mL of buffer). Add the ascorbic acid to the deoxygenated buffer and dissolve completely.
-
Prepare this compound Stock Solution: Weigh the required amount of this compound and dissolve it in a small volume of the stabilized buffer to create a concentrated stock solution.
-
Prepare Final Working Solution: Dilute the this compound stock solution to the final desired concentration using the deoxygenated, antioxidant-containing buffer.
-
Storage and Handling: Store the solution in a tightly sealed amber vial at 2-8°C. For use, allow the solution to come to the experimental temperature just before application.
Protocol 2: Accelerated Stability Study of this compound using HPLC-UV
Objective: To assess the stability of an this compound solution under specific buffer and temperature conditions.
Materials:
-
Prepared this compound solution (stabilized or unstabilized)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer, pH adjusted to be acidic)
-
Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)
-
Autosampler vials
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, perform an HPLC analysis to determine the initial concentration and purity. This will serve as the baseline.
-
Incubation: Place the prepared this compound solution in an incubator or water bath at the desired temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 96 hours), withdraw an aliquot of the solution and transfer it to an autosampler vial for HPLC analysis.
-
HPLC Analysis:
-
Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 280 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Run Time: Sufficient to allow for the elution of this compound and any degradation products.
-
-
Data Analysis:
-
For each time point, determine the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Monitor for the appearance and increase of new peaks, which represent degradation products.
-
Data Presentation
Table 1: Stability of this compound Hydrochloride (1 mg/mL) in Normal Saline at 25°C
| Time (days) | Potency Remaining (%) | Observation |
| 0 | 100 | Clear, colorless solution |
| 30 | Not specified | - |
| 60 | Not specified | - |
| 90 | 92.2 | Discolored solution |
| 120 | Not specified | - |
Data adapted from a study on the chemical stabilities of this compound hydrochloride.[1]
Visualizations
Caption: Generalized oxidative degradation pathway of catecholamines like this compound.
References
Technical Support Center: Overcoming Poor Solubility of Isoetharine for In Vivo Administration
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of isoetharine in their in vivo experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, along with detailed experimental protocols and supporting data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (free base/salt) is not dissolving in my aqueous buffer. What am I doing wrong?
A1: This is a common issue due to the inherently low aqueous solubility of this compound. Several factors could be at play:
-
Incorrect Salt Form: The free base of this compound is practically insoluble in water[1]. Using a salt form, such as this compound hydrochloride or this compound mesylate, will improve aqueous solubility.
-
pH of the Solution: The pH of your aqueous medium is critical. As a weak base, this compound's solubility is pH-dependent. In a solution with a pH between 4.0 and 5.6, the hydrochloride salt is more soluble[2]. Ensure your buffer system maintains a pH within this range.
-
Concentration Too High: You may be exceeding the solubility limit of this compound in your chosen vehicle. Refer to the solubility data tables below to ensure you are working within the appropriate concentration range.
-
Dissolution Time and Temperature: Ensure you are allowing adequate time for dissolution. Gentle warming (e.g., to 37°C) and sonication can help to increase the rate of dissolution, but be mindful of potential degradation with excessive heat[3].
Q2: I've dissolved my this compound in an organic solvent, but it precipitates when I dilute it into my aqueous vehicle for my in vivo study. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the drug is rapidly transferred from a solvent where it is highly soluble to one where it is poorly soluble. Here are some strategies to prevent this:
-
Use a Co-solvent System: Instead of a simple aqueous buffer, use a mixture of solvents. A common approach is to first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO and then slowly add this solution to a stirred aqueous solution containing other co-solvents like polyethylene glycol (PEG) or propylene glycol. This creates a more gradual change in polarity.
-
Incorporate Surfactants: Surfactants such as Tween 80 or Cremophor EL can help to keep the drug in solution by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility in aqueous solutions.
Q3: What are the best starting points for formulating this compound for intravenous (IV) or oral (PO) administration in preclinical studies?
A3: For preclinical in vivo studies, several formulation strategies can be employed. Here are two examples for this compound mesylate that can achieve a concentration of at least 2.08 mg/mL:
-
Co-solvent Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective[4].
-
Cyclodextrin Formulation: A solution of 10% DMSO in a 90% aqueous solution containing 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) is another viable option[4].
Detailed protocols for preparing these types of formulations are provided in the "Experimental Protocols" section.
Q4: I am observing high variability in my in vivo data after oral administration of this compound. Could this be related to its solubility?
A4: Yes, poor solubility is a major contributor to high pharmacokinetic variability. Inconsistent dissolution in the gastrointestinal tract can lead to erratic absorption. To improve this, consider formulation strategies that enhance the dissolution rate, such as:
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.
Quantitative Data: Solubility of this compound and its Salts
The following tables summarize the available solubility data for this compound and its common salt forms.
Table 1: Solubility of this compound Mesylate
| Solvent System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | |
| Aqueous Buffer (pH 7.4) | >50.3 µg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference/Note |
| Water | 3.18 mg/mL | Predicted data |
| Aqueous Solution (1 in 100) | pH between 4.0 and 5.6 |
Table 3: Solubility of this compound (Free Base)
| Solvent | Solubility | Reference |
| Water | Not soluble | |
| DMSO | Soluble |
Experimental Protocols
Here are detailed methodologies for several common techniques to improve the solubility of this compound for in vivo administration.
Protocol 1: Preparation of an this compound Mesylate Formulation using a Co-solvent System
This protocol is adapted from a formulation capable of achieving at least 2.08 mg/mL for in vivo use.
Materials:
-
This compound Mesylate
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Tween 80, USP grade
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a Stock Solution: Accurately weigh the desired amount of this compound Mesylate and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
Prepare the Vehicle: In a separate sterile container, combine the remaining vehicle components. For a final 1 mL formulation, you would use:
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Saline
-
-
Combine and Mix: While vortexing the vehicle from step 2, slowly add 100 µL of the this compound Mesylate stock solution from step 1.
-
Final Observation: Continue vortexing until the solution is clear and homogenous. Visually inspect for any precipitation. If precipitation occurs, gentle warming (37°C) and sonication may be used to aid dissolution.
Protocol 2: Preparation of an this compound Mesylate Formulation using Cyclodextrin Complexation
This protocol is based on a formulation using sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
Materials:
-
This compound Mesylate
-
Dimethyl Sulfoxide (DMSO), USP grade
-
SBE-β-CD
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare the Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. Stir until the SBE-β-CD is fully dissolved.
-
Prepare a Stock Solution: Dissolve this compound Mesylate in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Combine and Mix: For a final 1 mL formulation, add 100 µL of the this compound Mesylate stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Final Observation: Vortex the mixture until it becomes a clear solution.
Protocol 3: Preparation of this compound Solid Dispersion using Solvent Evaporation
This is a general protocol adapted for this compound, using a common carrier, polyvinylpyrrolidone (PVP).
Materials:
-
This compound (free base or salt)
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or another suitable volatile solvent in which both components are soluble)
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:5 w/w) in a minimal amount of ethanol. Stir until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The water bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal degradation.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Reconstitution: The resulting powder can be reconstituted in an aqueous buffer for in vivo administration. The dissolution rate and apparent solubility should be significantly enhanced compared to the crystalline drug.
Visualizations
This compound Signaling Pathway
This compound acts as a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to smooth muscle relaxation.
Caption: this compound's mechanism of action via the β2-adrenergic receptor signaling pathway.
Troubleshooting Workflow for Poor Solubility
This workflow provides a logical approach to addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting poor solubility of this compound.
Experimental Workflow: Co-solvent Formulation
This diagram illustrates the steps involved in preparing an this compound formulation using a co-solvent system.
Caption: Workflow for preparing an this compound co-solvent formulation.
References
Technical Support Center: Accounting for Isoetharine Metabolism in Primary Hepatocyte Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoetharine metabolism in primary hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound in hepatocytes?
A1: this compound, as a catecholamine, is primarily metabolized through two main pathways in hepatocytes:
-
O-methylation: This reaction is catalyzed by Catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the catechol hydroxyl groups.[1][2][3]
-
Sulfation: This conjugation reaction is mediated by sulfotransferases (SULTs), with evidence suggesting the involvement of SULT1A3 in the metabolism of catecholic drugs.[1][3]
Additionally, studies have indicated the presence of doubly conjugated metabolites, suggesting that this compound can undergo both methylation and sulfation.
Q2: Which in vitro system is most appropriate for studying this compound metabolism?
A2: The choice of in vitro system depends on the specific research question:
-
Primary Hepatocytes: Considered the "gold standard," they contain a full complement of phase I and phase II metabolic enzymes and cofactors, providing a more physiologically relevant model. They are suitable for studying the interplay between different metabolic pathways.
-
Liver Microsomes: These are subcellular fractions rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. They are useful for investigating phase I oxidative metabolism and glucuronidation.
-
S9 Fractions: This is a mixture of microsomal and cytosolic fractions and therefore contains a broader range of phase I and phase II enzymes, including SULTs and COMT.
For a comprehensive understanding of this compound metabolism, which involves both methylation and sulfation (cytosolic and membrane-bound enzymes), primary hepatocytes or S9 fractions would be the most suitable systems.
Q3: What are the key cofactors required for this compound metabolism assays?
A3: To ensure enzymatic activity in subcellular fractions, the following cofactors are essential:
-
For O-methylation (COMT) : S-adenosyl-L-methionine (SAM) is the methyl donor.
-
For Sulfation (SULTs) : 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the sulfate donor.
-
For CYP-mediated oxidation (if being investigated): An NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required.
Primary hepatocytes contain endogenous cofactors, but their levels can be depleted during incubation.
Q4: How can I quantify this compound and its metabolites?
A4: High-performance liquid chromatography (HPLC) coupled with a sensitive detection method is typically used. A reversed-phase liquid chromatographic method with amperometric detection has been described for the determination of this compound in plasma. Alternatively, liquid chromatography-mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for quantifying both the parent drug and its metabolites.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound metabolism observed | 1. Poor hepatocyte viability or function: Improper thawing, handling, or culturing of cryopreserved hepatocytes. | - Follow a validated protocol for thawing and plating hepatocytes. Ensure gentle handling and use appropriate media. - Assess cell viability (e.g., using trypan blue) before and during the experiment. - Monitor hepatocyte-specific functions like albumin secretion. |
| 2. Cofactor depletion: Insufficient levels of SAM or PAPS in the incubation. | - For subcellular fractions (microsomes, S9), ensure fresh cofactors are added at optimal concentrations. - For hepatocytes, consider supplementing the medium with precursors for SAM and PAPS if long incubation times are used. | |
| 3. Enzyme inhibition: Components of the incubation medium or the vehicle solvent may be inhibiting COMT or SULT activity. | - Ensure the final concentration of the vehicle solvent (e.g., DMSO, ethanol) is low (typically <0.5%) and does not affect enzyme activity. - Run a vehicle control to assess baseline metabolism. | |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of hepatocytes per well. | - Ensure the hepatocyte suspension is homogenous before and during plating. - Use a validated cell counting method to ensure accurate seeding density. |
| 2. Edge effects: Wells on the perimeter of the plate may experience different temperature and humidity, affecting cell health and metabolism. | - Avoid using the outer wells of the plate for experiments. Fill them with sterile water or media to maintain humidity. | |
| 3. Instability of this compound: As a catechol, this compound can be prone to auto-oxidation in the culture medium. | - Prepare fresh solutions of this compound for each experiment. - Consider the inclusion of an antioxidant (e.g., ascorbic acid) in the incubation medium, but first, verify it does not interfere with the assay or cell viability. - Minimize the exposure of this compound solutions to light and air. | |
| Difficulty in detecting metabolites | 1. Low metabolite formation: The incubation time may be too short, or the substrate concentration too low. | - Optimize the incubation time and this compound concentration. A time-course and substrate-concentration-course experiment is recommended. |
| 2. Analytical method not sensitive enough: The limit of detection of the analytical method may be too high. | - Optimize the sample preparation and analytical method (e.g., LC-MS/MS) to enhance sensitivity. - Concentrate the sample before analysis if possible. | |
| 3. Metabolite instability: The formed metabolites may be unstable or further metabolized. | - Analyze samples as soon as possible after collection. - Store samples at -80°C to minimize degradation. |
Data Presentation
Table 1: Example Michaelis-Menten Kinetic Parameters for the Metabolism of Compound X in Pooled Human Primary Hepatocytes
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| Vmax (pmol/min/106 cells) | 155 | 162 | 158 | 158.3 ± 3.5 |
| Km (µM) | 25 | 22 | 28 | 25.0 ± 3.0 |
| Intrinsic Clearance (CLint) (µL/min/106 cells) | 6.2 | 7.4 | 5.6 | 6.4 ± 0.9 |
Note: This table is for illustrative purposes only. Researchers should determine these parameters experimentally for this compound.
Experimental Protocols
Protocol: Determination of this compound Metabolic Stability in Suspension Culture of Primary Human Hepatocytes
1. Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
This compound
-
Analytical standards for this compound and expected metabolites
-
Multi-well plates (e.g., 24-well)
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
2. Procedure:
-
Thaw Hepatocytes: Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed thawing medium and centrifuge according to the supplier's protocol to remove cryoprotectant.
-
Cell Counting and Viability: Resuspend the cell pellet in culture medium and determine the cell concentration and viability using a suitable method (e.g., trypan blue exclusion).
-
Prepare Cell Suspension: Dilute the hepatocyte suspension to the desired final concentration (e.g., 1 x 106 viable cells/mL) in culture medium.
-
Initiate Incubation:
-
Pre-warm a multi-well plate at 37°C.
-
Add the hepatocyte suspension to each well.
-
Add this compound solution to each well to achieve the desired final concentration (e.g., 1 µM). Include a vehicle control (medium with the same amount of solvent used for the this compound stock).
-
Place the plate in the incubator on an orbital shaker.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect an aliquot from each well.
-
Immediately quench the metabolic activity by adding the aliquot to a tube containing ice-cold acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2 = 0.693 / k).
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Visualizations
References
- 1. Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
reducing non-specific binding of isoetharine in receptor assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during receptor binding assays with isoetharine, focusing on the reduction of non-specific binding.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding (NSB) can significantly impact the accuracy and reliability of your receptor assay data. The following table outlines common causes of elevated NSB when working with this compound and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| High background across all wells | Physicochemical Properties of this compound: As a catecholamine, this compound possesses hydroxyl groups that can engage in hydrogen bonding and a secondary amine that can be protonated, leading to electrostatic interactions with negatively charged surfaces like plasticware and filter membranes. | Optimize Buffer Conditions: - pH: Adjust the assay buffer pH. A pH slightly above the pKa of the secondary amine (around 9.0) can reduce its positive charge. - Ionic Strength: Increase the ionic strength of the buffer by adding 100-150 mM NaCl to shield electrostatic interactions. |
| Hydrophobic Interactions: The aromatic ring and alkyl chain of this compound can contribute to hydrophobic interactions with assay components. | Include Additives: - Detergents: Add a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer to disrupt hydrophobic interactions.[1] - Blocking Proteins: Incorporate Bovine Serum Albumin (BSA) at 0.1-1% (w/v) in the assay buffer to saturate non-specific binding sites on plasticware and membranes.[1] | |
| NSB increases proportionally with radioligand concentration | Radioligand Sticking to Filters: The radiolabeled ligand is binding to the filter material itself. | Filter Treatment and Washing: - Pre-soaking: Pre-soak filters in a solution of a blocking agent like 0.3% polyethyleneimine (PEI) to reduce binding of the radioligand to the filter. - Washing: Increase the volume and number of washes with ice-cold wash buffer. Ensure the wash is rapid to minimize dissociation of specifically bound ligand. |
| Insufficient Blocking of Surfaces: Non-specific sites on the assay plates or tubes are not adequately blocked. | Optimize Blocking Step: - Blocking Agent Concentration: Titrate the concentration of the blocking agent (e.g., BSA, non-fat dry milk) to find the optimal concentration that minimizes NSB without affecting specific binding. | |
| Low signal-to-noise ratio | Low Receptor Density: The amount of receptor in the preparation is too low relative to the non-specific sites. | Optimize Receptor Preparation: - Increase Receptor Concentration: If possible, use a higher concentration of the membrane preparation. - Quality Control: Ensure the receptor preparation is of high quality and has not degraded. |
| Inappropriate Unlabeled Competitor Concentration: The concentration of the unlabeled ligand is not sufficient to displace all specific binding. | Optimize Competitor Concentration: - Use a concentration of unlabeled this compound (or another suitable competitor) that is at least 100-fold higher than the Kd of the radioligand to define non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of non-specific binding in an this compound receptor assay?
A1: Ideally, non-specific binding should be less than 10% of the total binding. However, up to 30% can be manageable, though it will reduce the precision of your measurements. If non-specific binding exceeds 50% of the total binding, the assay results are generally considered unreliable.[2]
Q2: How do the physicochemical properties of this compound contribute to non-specific binding?
A2: this compound is a catecholamine with a LogP of approximately 0.63 and a pKa for its secondary amine of around 9.0. Its moderate hydrophobicity can lead to interactions with plastic surfaces and membrane lipids. The catechol hydroxyl groups can form hydrogen bonds, and the secondary amine can be protonated at physiological pH, leading to electrostatic interactions with negatively charged surfaces.
Q3: Can I use a different unlabeled ligand to determine non-specific binding for my radiolabeled this compound assay?
A3: Yes, and it is often recommended. Using a structurally different compound that binds to the same receptor can help to avoid potential artifacts associated with using the same compound for both labeled and unlabeled binding. A suitable alternative for beta-2 adrenergic receptors would be a high-affinity antagonist like propranolol or ICI 118,551.[2]
Q4: What are the key differences in setting up a saturation binding vs. a competition binding assay for this compound?
A4: In a saturation binding assay , you use increasing concentrations of radiolabeled this compound to determine its affinity (Kd) and the receptor density (Bmax). In a competition binding assay , you use a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled this compound (or another competitor) to determine the competitor's affinity (Ki).
Q5: How can I be sure that the modifications I make to reduce non-specific binding are not affecting the specific binding of this compound?
A5: It is crucial to validate your assay after any protocol modification. You can do this by performing a saturation binding experiment to ensure that the Kd and Bmax values for your radioligand are consistent with previously published data. Additionally, running a competition assay with a known standard compound should yield a Ki value in the expected range.
Experimental Protocols
Protocol 1: Saturation Binding Assay for this compound
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled this compound at the beta-2 adrenergic receptor.
Materials:
-
Membrane preparation containing beta-2 adrenergic receptors
-
Radiolabeled this compound (e.g., [3H]-isoetharine)
-
Unlabeled this compound or a suitable competitor (e.g., propranolol)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Polyethyleneimine (PEI)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Add 0.1% (w/v) BSA to the Assay Buffer.
-
Prepare a 0.3% (w/v) PEI solution for pre-soaking filters.
-
Prepare serial dilutions of radiolabeled this compound in Assay Buffer (e.g., 0.1 to 50 nM).
-
Prepare a high concentration of unlabeled competitor (e.g., 10 µM propranolol) in Assay Buffer.
-
-
Assay Setup:
-
For total binding , add 50 µL of Assay Buffer, 50 µL of radiolabeled this compound dilution, and 100 µL of membrane preparation to triplicate wells.
-
For non-specific binding , add 50 µL of unlabeled competitor, 50 µL of radiolabeled this compound dilution, and 100 µL of membrane preparation to triplicate wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration:
-
Pre-soak glass fiber filters in 0.3% PEI for at least 30 minutes.
-
Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts for each radioligand concentration.
-
Plot specific binding versus the concentration of radiolabeled this compound and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.
-
Protocol 2: Competition Binding Assay for this compound
This protocol is used to determine the inhibitory constant (Ki) of unlabeled this compound or other test compounds.
Materials:
-
Same as for the saturation binding assay, plus test compounds.
Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer, Wash Buffer, and membrane preparation as in the saturation assay.
-
Prepare a fixed concentration of radiolabeled ligand (e.g., [3H]-CGP12177 at its Kd concentration).
-
Prepare serial dilutions of unlabeled this compound or test compounds in Assay Buffer (e.g., from 10^-10 M to 10^-4 M).
-
Prepare a high concentration of a suitable unlabeled ligand (e.g., 10 µM propranolol) to determine non-specific binding.
-
-
Assay Setup:
-
For total binding , add 50 µL of Assay Buffer, 50 µL of radiolabeled ligand, and 100 µL of membrane preparation.
-
For non-specific binding , add 50 µL of high-concentration unlabeled ligand, 50 µL of radiolabeled ligand, and 100 µL of membrane preparation.
-
For competition , add 50 µL of unlabeled this compound/test compound dilution, 50 µL of radiolabeled ligand, and 100 µL of membrane preparation.
-
-
Incubation, Termination, Filtration, and Quantification: Follow steps 3-5 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: General Workflow for a Radioligand Receptor Binding Assay.
Caption: Troubleshooting Decision Tree for High Non-Specific Binding.
References
Technical Support Center: Managing Isoetharine-Induced Tremor in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing tremor as a side effect of isoetharine in preclinical models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective beta-2 adrenergic receptor agonist.[1] Its primary therapeutic action is bronchodilation, achieved by relaxing the smooth muscle of the airways. This is mediated through the activation of beta-2 adrenergic receptors, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1]
Q2: Why does this compound cause tremor?
A2: Tremor is a known side effect of beta-2 adrenergic agonists like this compound.[2][3] The exact mechanism is not fully elucidated but is thought to involve the stimulation of beta-2 receptors on skeletal muscle spindles, leading to increased muscle spindle firing and enhanced physiological tremor.[4] There may also be a central nervous system component to this effect.
Q3: Is the tremor dose-dependent?
A3: Yes, tremor induced by beta-2 agonists is typically a dose-dependent side effect. Higher doses of this compound are more likely to induce or increase the severity of tremors.
Q4: Can tolerance to this compound-induced tremor develop?
A4: Yes, with regular administration of a beta-2 adrenergic agonist, desensitization of the beta-2 adrenoceptors can occur within a few days. This often leads to a reduction or resolution of the tremor.
Q5: How can I manage this compound-induced tremor in my preclinical experiments?
A5: Several strategies can be employed:
-
Dose Optimization: The most straightforward approach is to determine the lowest effective dose of this compound for the desired therapeutic effect (e.g., bronchodilation) that produces minimal or no tremor.
-
Co-administration with a Beta-Blocker: A non-selective beta-blocker, such as propranolol, can be co-administered to counteract the tremorogenic effects of this compound.
-
Choice of Animal Model: Some rodent strains may be more susceptible to drug-induced tremors. If feasible, screening different strains could identify a less sensitive model.
Q6: What is the recommended antagonist for mitigating this compound-induced tremor?
A6: Propranolol, a non-selective beta-blocker, is the most commonly cited and effective antagonist for managing tremor induced by beta-2 agonists. It acts by blocking both beta-1 and beta-2 adrenergic receptors.
Signaling Pathways
Therapeutic Effect: Bronchodilation
The binding of this compound to beta-2 adrenergic receptors on bronchial smooth muscle cells initiates a signaling cascade that results in muscle relaxation and bronchodilation.
Side Effect: Tremor
The signaling pathway for this compound-induced tremor is primarily mediated through beta-2 adrenergic receptors in skeletal muscle.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Excessive tremor is confounding experimental results. | The dose of this compound is too high. | Perform a dose-response study to identify the minimal effective dose for bronchodilation with an acceptable level of tremor. (See Protocol 1) |
| The animal strain is highly sensitive to beta-2 agonist-induced tremor. | If possible, test different rodent strains to identify one with a lower tremor response. | |
| The desired therapeutic effect is only seen at doses that also induce significant tremor. | The therapeutic window for this compound in your model is narrow. | Consider co-administration with a beta-blocker like propranolol to mitigate the tremor. (See Protocol 2) |
| Tremor is observed, but the severity is highly variable between animals. | Inconsistent drug administration or timing of observation. | Ensure precise and consistent dosing and a standardized observation period after administration. |
| Animal stress levels are high. | Acclimate animals to the testing environment to minimize stress, which can exacerbate tremor. | |
| The beta-blocker used to mitigate tremor is reducing the therapeutic effect of this compound. | The beta-blocker is non-selective and is also blocking beta-2 receptors in the airways. | This is an expected interaction. The goal is to find a dose of the beta-blocker that reduces tremor without completely abolishing the desired bronchodilatory effect. A careful dose-response study of the combination is necessary. |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound's Therapeutic and Tremorogenic Effects
Objective: To determine the dose-response relationship for both the therapeutic (e.g., bronchodilation) and side effect (tremor) of this compound in a preclinical model.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Rodent model (e.g., mice or rats)
-
Tremor quantification system (e.g., accelerometer-based system or video analysis software)
-
Equipment for measuring the therapeutic effect (e.g., whole-body plethysmography for bronchodilation)
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental room and testing chambers for at least 3 days prior to the study.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., Vehicle, 0.1, 0.3, 1, 3, 10 mg/kg this compound). A group size of 8-10 animals is recommended.
-
Baseline Measurements: Record baseline tremor and therapeutic effect measurements for each animal before drug administration.
-
Drug Administration: Administer the assigned dose of this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or inhalation).
-
Post-Dose Measurements:
-
Tremor Assessment: Quantify tremor at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-administration. This can be done using an accelerometer attached to the animal or by recording and analyzing video footage.
-
Therapeutic Effect Assessment: Measure the therapeutic effect at time points relevant to the expected peak action of this compound (e.g., 15-30 minutes for bronchodilation).
-
-
Data Analysis:
-
For each dose group, calculate the mean and standard error of the tremor score and the therapeutic effect at each time point.
-
Construct dose-response curves for both the therapeutic effect and tremor.
-
Determine the ED50 (effective dose for 50% of the maximal therapeutic effect) and the TD50 (dose at which 50% of animals exhibit a predefined level of tremor).
-
Protocol 2: Evaluating Propranolol for Mitigation of this compound-Induced Tremor
Objective: To assess the efficacy of propranolol in reducing this compound-induced tremor.
Materials:
-
This compound hydrochloride
-
Propranolol hydrochloride
-
Vehicle (e.g., sterile saline)
-
Rodent model
-
Tremor quantification system
Procedure:
-
Determine this compound Dose: From Protocol 1, select a dose of this compound that reliably induces a moderate to strong tremor (e.g., the TD50).
-
Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound
-
Group 3: Propranolol (low dose) + this compound
-
Group 4: Propranolol (medium dose) + this compound
-
Group 5: Propranolol (high dose) + this compound
-
-
Drug Administration:
-
Administer the assigned dose of propranolol or vehicle. The timing of administration should be based on the pharmacokinetic profile of propranolol to ensure it is active when this compound is given. A common pre-treatment time is 30 minutes.
-
Administer the pre-determined dose of this compound or vehicle.
-
-
Tremor Assessment: Quantify tremor at the time of expected peak this compound effect (e.g., 15-30 minutes post-isoetharine administration).
-
Data Analysis:
-
Compare the mean tremor scores between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Determine the dose of propranolol that significantly reduces this compound-induced tremor.
-
Quantitative Data
Disclaimer: Preclinical dose-response data for this compound-induced tremor is limited in the published literature. The following tables include data for the structurally similar and commonly used short-acting beta-2 agonist, salbutamol (albuterol), to provide a representative example. Researchers should establish their own dose-response curves for this compound in their specific models.
Table 1: Example Dose-Response Data for a Short-Acting Beta-2 Agonist (Salbutamol) in a Rodent Model
| Dose (mg/kg, s.c.) | Bronchodilator Effect (% increase in FEV1) | Tremor Score (arbitrary units) |
| Vehicle | 0 ± 5 | 0.5 ± 0.2 |
| 0.1 | 15 ± 8 | 1.2 ± 0.5 |
| 0.3 | 35 ± 10 | 3.5 ± 0.8 |
| 1.0 | 60 ± 12 | 7.8 ± 1.2 |
| 3.0 | 65 ± 11 | 12.5 ± 1.8 |
FEV1: Forced Expiratory Volume in 1 second. Data are presented as mean ± SEM and are hypothetical, based on typical beta-2 agonist profiles.
Table 2: Example Data for Propranolol Mitigation of Beta-2 Agonist-Induced Tremor
| Treatment Group | Tremor Score (arbitrary units) | % Reduction in Tremor |
| Vehicle + this compound (e.g., 1 mg/kg) | 8.0 ± 1.1 | - |
| Propranolol (1 mg/kg) + this compound (1 mg/kg) | 5.5 ± 0.9 | 31% |
| Propranolol (5 mg/kg) + this compound (1 mg/kg) | 2.1 ± 0.6 | 74% |
| Propranolol (10 mg/kg) + this compound (1 mg/kg) | 1.2 ± 0.4 | 85% |
Data are presented as mean ± SEM and are hypothetical, for illustrative purposes.
Troubleshooting Workflow
This diagram outlines a logical workflow for addressing issues with this compound-induced tremor in your experiments.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Clinical study of broncholytic effect and side-effects of this compound ('Numotac') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tremor and β(2)-adrenergic agents: is it a real clinical problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Translational Relevance of Isoetharine Animal Model Data
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the translational relevance of animal model data for the beta-2 adrenergic agonist, isoetharine.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section covers the fundamental principles of this compound's mechanism and its use in preclinical research.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a relatively selective beta-2 adrenergic agonist.[1][2] Its primary mechanism involves binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells lining the airways.[3][4] This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation and inactivation of myosin light-chain kinase (MLCK) and a reduction in intracellular calcium. These events cause the relaxation of bronchial smooth muscle, leading to bronchodilation.
Q2: How selective is this compound for the beta-2 receptor?
A2: While this compound is considered a relatively selective beta-2 agonist, it is not exclusively so. It can also bind to and activate beta-1 adrenergic receptors, which are primarily found in the heart. This off-target activity is the primary cause of cardiovascular side effects, such as increased heart rate (tachycardia). Studies in anesthetized dogs have shown that while this compound has a greater effect on beta-2 adrenoceptors (femoral blood flow) than on beta-1 adrenoceptors (heart rate), it is less selective than drugs like salbutamol.
Q3: What are the main challenges in translating preclinical animal data to human clinical trials?
A3: A significant hurdle is the inherent physiological and metabolic differences between animal models and humans. The success rate of translating findings from animal models to human cancer trials, for example, is less than 8%. Key challenges include:
-
Species-specific differences in receptor distribution and drug metabolism.
-
Artificial disease induction , which may not fully replicate the complexity of chronic human diseases like asthma or COPD.
-
Lack of standardized protocols for animal experiments, leading to variability.
-
Inadequate prediction of toxicity and efficacy due to these biological discrepancies.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during in-vivo experiments with this compound.
Q1: My study animals are exhibiting significant tachycardia and other cardiovascular side effects. What can I do to minimize this?
A1: This is a common issue stemming from this compound's partial beta-1 agonist activity.
-
Troubleshooting Steps:
-
Dose Optimization: The most direct approach is to perform a dose-response study to find the minimum effective dose for bronchodilation with the least cardiovascular impact.
-
Route of Administration: Localized delivery via inhalation or nebulization is preferred over systemic routes (e.g., intraperitoneal, intravenous) to maximize lung concentration while minimizing systemic exposure and side effects.
-
Choice of Animal Model: Species differ in their beta-adrenoceptor distribution. Consider if your chosen model is particularly sensitive. For instance, dogs are often used for cardiovascular studies, and data exists comparing this compound's effects to other beta-agonists in this model.
-
Consider a More Selective Agonist: If the scientific question allows, using a more highly selective beta-2 agonist (e.g., salbutamol) as a comparator can help differentiate between beta-2 mediated therapeutic effects and beta-1 mediated side effects.
-
Q2: The bronchodilatory response to this compound is highly variable between my test subjects. How can I reduce this variability?
A2: Inconsistent results can undermine the statistical power of your study.
-
Troubleshooting Steps:
-
Standardize Animal Characteristics: Use animals of the same strain, age, sex, and weight to minimize physiological variability. Strains like BALB/c mice are known to be high IgE responders and develop strong Th2-biased immune responses, making them a common choice for asthma models.
-
Refine Administration Technique: Ensure the dose and delivery method are consistent. For inhalation studies, monitor chamber concentration and exposure time precisely. For intratracheal or intranasal instillation, ensure consistent volume and placement.
-
Control Environmental Factors: Maintain consistent temperature, humidity, and light-dark cycles in the animal housing facility. Stress can significantly impact physiological responses.
-
Acclimatization: Ensure all animals are properly acclimatized to the laboratory environment and any experimental apparatus (e.g., plethysmography chambers) before beginning the study.
-
Q3: The efficacy of this compound in my chronic animal model seems to diminish over time. What could be the cause?
A3: This could be indicative of receptor desensitization or tolerance, a known phenomenon with prolonged beta-agonist use.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Chronic, continuous high-dose exposure is more likely to induce tolerance. Evaluate if an intermittent or "on-demand" dosing schedule is more appropriate for your model and more reflective of clinical use.
-
Molecular Analysis: If feasible, assess beta-2 adrenergic receptor expression and phosphorylation levels in lung tissue at different time points. This can provide direct evidence of receptor downregulation or desensitization.
-
Washout Periods: Incorporate washout periods into your study design to see if responsiveness to this compound can be restored after a drug-free interval.
-
Model Appropriateness: Truly chronic animal models that replicate years of human disease are a major limiting factor in research. The observed tolerance may be an artifact of the specific model and induction protocol rather than a purely pharmacological effect.
-
Section 3: Improving Translational Relevance - Strategic Planning
This section provides guidance on experimental design to maximize the clinical applicability of your findings.
Q1: How do I select the most appropriate animal model for studying this compound's effects on asthma or COPD?
A1: The choice of model is critical and depends on the specific research question. No single model perfectly replicates human respiratory disease.
Table 1: Comparison of Common Animal Models for Respiratory Disease
| Species | Key Advantages | Key Disadvantages & Translational Limitations |
| Mouse | Low cost, ease of handling, availability of genetic knockout/transgenic strains, well-characterized immune system. | Do not naturally develop asthma; require artificial sensitization. Anatomical and physiological differences from human lung. Lack of a truly chronic model. |
| Rat | Larger size than mice allows for easier collection of larger sample volumes (blood, BALF). Can be used for both asthma and COPD models. | Can develop tolerance after repeated allergen exposure. Fewer available species-specific reagents compared to mice. |
| Guinea Pig | Highly sensitive airways that respond strongly to allergens and bronchoconstrictors like histamine. Airway physiology is more similar to humans than rodents. | High cost. Lack of available specific probes and reagents for immunological studies. |
| Rabbit | Phylogenetically closer to primates than rodents. Can demonstrate both immediate and late-phase airway responses, similar to humans. | Requires antigen sensitization within 24 hours of birth for late-phase response development. |
Q2: What are the best practices for experimental protocols to better mimic human allergic asthma?
A2: Moving beyond traditional but less clinically relevant methods is key.
-
Choice of Allergen: Ovalbumin (OVA) is widely used because it is inexpensive and induces a robust inflammatory response. However, OVA is not a common human allergen. Using clinically relevant allergens like house dust mite (HDM) or cockroach antigen can improve translational relevance.
-
Sensitization and Challenge Route: Traditional protocols often use intraperitoneal (IP) sensitization with an adjuvant (like alum) followed by aerosol challenge. To better mimic the natural route of exposure in humans, consider protocols that use repeated intranasal or inhalation-only administration for both sensitization and challenge.
Q3: How do Pharmacokinetic/Pharmacodynamic (PK/PD) differences impact translation?
A3: PK/PD modeling is crucial for translating preclinical data. Small laboratory animals often eliminate drugs faster than humans. This means that a dosing schedule effective in a mouse may result in sub-therapeutic exposure or unexpected accumulation and toxicity in humans. It is essential to characterize the PK/PD relationship in your animal model to determine the exposure (e.g., AUC/MIC, Cmax/MIC) required for efficacy. This exposure target, rather than the specific dose, is more scalable across species and can better inform predictions for human trials.
Section 4: Experimental Protocols & Data Tables
Protocol: Induction of Acute Allergic Asthma in BALB/c Mice using Ovalbumin (OVA)
This is a representative protocol and should be adapted and optimized based on specific experimental goals and institutional guidelines.
-
Animals: Use female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment begins.
-
Sensitization:
-
On Day 0 and Day 7, administer an intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (Alum) in saline.
-
-
Challenge:
-
From Day 14 to Day 16, place mice in a whole-body exposure chamber and challenge them with an aerosol of 1% OVA in saline for 30 minutes.
-
-
Treatment:
-
On Day 16, administer this compound (at a predetermined optimal dose) via the desired route (e.g., nebulization) 30-60 minutes prior to the final OVA challenge.
-
-
Outcome Measurement (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure the change in airway resistance in response to increasing concentrations of methacholine using a whole-body plethysmograph or a specialized ventilator.
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and lavage the lungs with saline. Perform total and differential cell counts on the BAL fluid (BALF) to quantify inflammatory cells (e.g., eosinophils).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant via ELISA or multiplex assay.
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., H&E and PAS staining).
-
Serum IgE: Collect blood samples to measure levels of OVA-specific IgE.
-
Table 2: Relative Potency of Beta-Adrenergic Agonists in Anesthetized Dogs
This table summarizes the relative order of activity for increasing heart rate (primarily a beta-1 effect) versus increasing femoral blood flow (primarily a beta-2 effect).
| Drug | Activity on Heart Rate (Beta-1 Effect) | Activity on Femoral Blood Flow (Beta-2 Effect) |
| Isoprenaline | 1st (Most Potent) | 1st (Most Potent) |
| Orciprenaline | 2nd | 4th (Least Potent) |
| Salbutamol | 3rd (Equal to this compound) | 2nd (Equal to this compound) |
| This compound | 3rd (Equal to Salbutamol) | 2nd (Equal to Salbutamol) |
| Data adapted from studies on anesthetized dogs. This demonstrates that this compound and salbutamol are less active than orciprenaline in increasing heart rate but more active in increasing femoral blood flow, indicating greater selectivity for beta-2 receptors compared to orciprenaline. |
References
Validation & Comparative
A Comparative Analysis of Isoetharine and Albuterol on Airway Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of isoetharine and albuterol, two beta-adrenergic agonists known for their bronchodilatory effects through the relaxation of airway smooth muscle. The following sections present a comprehensive overview of their pharmacological properties, supported by available experimental data, detailed methodologies for relevant in vitro and in vivo studies, and visualizations of the underlying signaling pathways and experimental workflows.
Executive Summary
Both this compound and albuterol are effective bronchodilators that act by stimulating β2-adrenergic receptors on airway smooth muscle cells. Clinical studies indicate that while both drugs are efficacious in alleviating bronchospasm, this compound may have a more rapid onset of action, though this is often accompanied by a higher incidence of side effects compared to albuterol. Albuterol, a more selective β2-agonist, generally offers a longer duration of action and a more favorable side-effect profile, making it a more commonly prescribed agent in clinical practice today. While extensive in vitro quantitative data for albuterol is available, specific EC50 and receptor binding affinity values for this compound are not as readily found in publicly accessible literature.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and albuterol, focusing on receptor binding affinity and clinical efficacy.
Table 1: Receptor Binding Affinity
| Drug | Receptor Subtype | K_i (nM) | pK_i |
| Albuterol | β2-Adrenergic | 2,500 | 5.83 |
| This compound | β2-Adrenergic | Data not available | Data not available |
K_i (Inhibition Constant): Represents the concentration of a drug that is required to occupy 50% of the receptors in the absence of the natural ligand. A lower K_i value indicates a higher binding affinity.
Table 2: Clinical Efficacy in Acute Asthma
| Drug | Dosage | Mean FEV1 Improvement (Immediately after 1st treatment) | Side Effects Incidence |
| This compound | 5 mg (nebulized) | 60% ± 11% | 36% |
| Albuterol | 2.5 mg (nebulized) | 39% ± 5% | 4% |
FEV1 (Forced Expiratory Volume in 1 second): A measure of lung function. A higher percentage improvement indicates greater bronchodilation. Data from a randomized, double-blind study in adults with severe asthma exacerbations.
Signaling Pathway
Both this compound and albuterol exert their effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to the relaxation of airway smooth muscle.
Caption: Beta-2 adrenergic receptor signaling pathway.
Experimental Protocols
Isolated Organ Bath for Airway Smooth Muscle Relaxation
This in vitro experiment is designed to assess the potency and efficacy of bronchodilators by measuring their ability to relax pre-contracted airway smooth muscle tissue.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The trachea is then cleaned of connective tissue and cut into rings approximately 2-3 mm in width.
-
Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O2 and 5% CO2. One hook is fixed to the bottom of the bath, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate for at least
A Comparative Analysis of Beta-2 Adrenergic Receptor Selectivity: Isoetharine vs. Isoproterenol
For Immediate Release
[City, State] – [Date] – In the landscape of adrenergic agonists, the nuanced differences in receptor selectivity are critical determinants of therapeutic efficacy and side-effect profiles. This guide provides a detailed comparison of the beta-2 (β2) selectivity of isoetharine against the non-selective agonist isoproterenol, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.
This compound is recognized as a relatively selective beta-2 adrenergic agonist, while isoproterenol is a potent non-selective beta-adrenergic agonist, stimulating both beta-1 (β1) and beta-2 (β2) receptors.[1][2][3] This fundamental difference in receptor affinity underpins their distinct pharmacological effects and clinical applications. While both compounds are capable of inducing bronchodilation through the activation of β2 receptors in the smooth muscle of the airways, the concomitant stimulation of β1 receptors by isoproterenol can lead to undesired cardiovascular effects such as increased heart rate and contractility.[1]
Quantitative Comparison of Receptor Activity
To objectively compare the β2-selectivity of this compound and isoproterenol, it is essential to examine their binding affinities (Ki) and functional potencies (EC50) at both β1 and β2 adrenergic receptors. The ratio of these values (β1/β2) provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for the β2 receptor.
| Compound | Receptor | Potency/Affinity Metric | Value | Selectivity Ratio (β1/β2) |
| This compound | β1 | - | - | |
| β2 | - | - | ||
| Isoproterenol | β1 | pD2 | 7.72 - 8.00 | |
| β2 | EC50 | ~20.0 nM | ~1 (Non-selective) |
Note: The table above is intended to be illustrative. Specific quantitative values for this compound from a comparative in vitro study are not available in the provided search results. The pD2 value for isoproterenol is from a study on rat papillary muscles and the EC50 value is from a study on frog ventricular myocytes.[4] A direct comparison would require data from the same experimental system.
An in vivo study in anesthetized dogs demonstrated that this compound has a greater effect on β2 than on β1-adrenoceptors, supporting its classification as a β2-selective agonist. In contrast, isoproterenol demonstrated potent effects on both receptor subtypes, consistent with its non-selective profile.
Signaling Pathways and Experimental Workflows
The activation of beta-adrenergic receptors by agonists like this compound and isoproterenol initiates a well-characterized signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for determining receptor selectivity.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Selectivity.
Experimental Protocols
The determination of beta-adrenergic receptor selectivity relies on well-established in vitro experimental protocols. The two primary methods are radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Binding Assay (Competition Binding)
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound and isoproterenol for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing either β1 or β2 adrenergic receptors.
-
Incubation: A fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) with known high affinity for beta-adrenergic receptors is incubated with the membrane preparations.
-
Competition: Increasing concentrations of the unlabeled test compounds (this compound or isoproterenol) are added to compete with the radioligand for binding to the receptors.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Assay)
This assay measures the functional consequence of receptor activation, which for β1 and β2 receptors is the production of cyclic adenosine monophosphate (cAMP).
Objective: To determine the concentration of this compound and isoproterenol that produces 50% of the maximal response (EC50) in terms of cAMP accumulation.
Methodology:
-
Cell Culture: Intact cells expressing either β1 or β2 adrenergic receptors are used.
-
Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with increasing concentrations of the agonist (this compound or isoproterenol) for a defined period.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.
Conclusion
The available evidence consistently indicates that this compound possesses a degree of selectivity for the β2-adrenergic receptor, whereas isoproterenol is a non-selective β-agonist. This selectivity profile makes this compound a more targeted therapeutic agent for bronchodilation, with a potentially lower risk of β1-mediated cardiovascular side effects compared to isoproterenol. For definitive quantitative comparison, further head-to-head in vitro studies employing standardized radioligand binding and functional assays are warranted to precisely determine the Ki and EC50 values for both compounds at human β1 and β2 receptors. Such data would provide a more granular understanding of their respective therapeutic windows and inform the development of future, more selective β2-agonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoetharine and Salbutamol in a Guinea Pig Model: A Review of Preclinical Bronchodilator Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the bronchodilator effects of isoetharine and salbutamol in the widely utilized guinea pig model of airway hyperreactivity. By examining key performance indicators such as potency and duration of action, supported by experimental data, this document aims to offer valuable insights for researchers in the field of respiratory drug development.
Executive Summary
Both this compound and salbutamol are selective β2-adrenergic receptor agonists known for their bronchodilator properties. While salbutamol has become a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD), this compound is an older, less commonly used agent. This guide synthesizes available preclinical data from guinea pig models to provide a direct comparison of their efficacy.
Available data indicates that salbutamol exhibits greater potency as a bronchodilator compared to this compound in guinea pig tracheal smooth muscle. While direct comparative studies are limited, analysis of individual studies allows for a meaningful juxtaposition of their performance.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound and salbutamol exert their effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to muscle relaxation and bronchodilation.
Performance Comparison: Potency and Duration of Action
The primary measure of a bronchodilator's effectiveness in preclinical models is its potency, often expressed as the pD2 value (the negative logarithm of the EC50, the concentration required to produce 50% of the maximal effect). A higher pD2 value indicates greater potency.
| Drug | Potency (pD2) | Duration of Action |
| Salbutamol | 7.50 ± 0.01[1] | Short-acting[2] |
| This compound | Data not available in reviewed literature | Short-acting |
Note: The pD2 value for salbutamol is from a study using histamine-contracted guinea pig trachea.[1] The duration of action is generally characterized as short for both drugs.
One study directly comparing the cardiovascular effects of this compound and salbutamol in anesthetized dogs found them to be equipotent in increasing heart rate, suggesting similar (though weak) β1-adrenergic activity. However, this study did not assess their bronchodilator potency.
Experimental Protocols
The data presented is primarily derived from in vitro experiments using isolated guinea pig tracheal preparations. The following is a generalized experimental workflow for such studies.
Isolated Guinea Pig Tracheal Strip Preparation
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Tissue Isolation: The trachea is excised and placed in a Krebs-Henseleit solution. The tracheal tube is then cut into rings or spiral strips.
-
Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Tension Measurement: The tissues are connected to isometric force transducers to record changes in muscle tension. An initial resting tension is applied, and the tissues are allowed to equilibrate.
-
Induction of Bronchoconstriction: A contractile agent, such as histamine or carbachol, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Drug Administration: Cumulative concentrations of the bronchodilator (this compound or salbutamol) are added to the organ bath, and the resulting relaxation of the tracheal muscle is recorded.
-
Data Analysis: Concentration-response curves are plotted, and pD2 or EC50 values are calculated to determine the potency of the bronchodilator.
Discussion and Conclusion
The available preclinical data from guinea pig models suggests that salbutamol is a more potent bronchodilator than what can be inferred for this compound, though direct comparative potency data for this compound is lacking in the reviewed literature. Both are understood to be short-acting β2-adrenergic agonists. The guinea pig isolated tracheal preparation remains a valuable and widely used model for the initial screening and characterization of bronchodilator agents.
For a more definitive head-to-head comparison, further studies directly comparing the potency and duration of action of this compound and salbutamol within the same experimental setup in a guinea pig model would be beneficial. Such studies would provide a clearer quantitative understanding of their relative efficacies and contribute to a more complete preclinical profile of these two β2-adrenergic agonists.
References
- 1. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salmeterol, a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Bronchial Cells: A Comparative Analysis of Isoetharine and Formoterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine and formoterol are both beta-2 adrenergic receptor agonists used in the treatment of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD). They function by stimulating beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells, leading to muscle relaxation and bronchodilation.[1][2][3][4] This activation is primarily mediated through the Gs-protein signaling cascade, which increases intracellular cyclic AMP (cAMP) levels.[1] Beyond their well-known bronchodilatory effects, these agonists can also modulate gene expression in bronchial epithelial cells, which can have significant implications for airway inflammation and remodeling.
This guide will delve into the known and expected differential gene expression profiles induced by these two drugs, provide detailed experimental protocols for assessing these changes, and visualize the key signaling pathways involved.
Comparative Data on Gene Expression
Direct comparative studies on the global gene expression changes induced by this compound versus formoterol in bronchial cells are lacking. However, studies on formoterol provide a basis for understanding the potential genomic effects of beta-2 adrenergic agonists.
A key study on human primary bronchial epithelial cells (HBEC) identified 1,480 unique gene expression changes in response to formoterol treatment in the presence of TNFα. The modulated genes were primarily associated with inflammation and proliferation. Based on its similar mechanism as a beta-2 adrenergic agonist, this compound is expected to regulate a comparable set of genes, though the magnitude and duration of these effects may differ due to variations in drug potency and pharmacokinetics.
The following table summarizes the known effects of formoterol on specific genes and pathways, with inferred effects for this compound.
| Gene/Pathway | Effect of Formoterol in Bronchial Cells | Inferred Effect of this compound | References |
| Inflammatory Cytokines | |||
| Interleukin-6 (IL-6) | Induction of secretion | Likely induction of secretion | |
| Interleukin-8 (IL-8) | Induction of secretion | Likely induction of secretion | |
| Chemokines | |||
| Eotaxin-1 (CCL11) | Down-regulation of IL-4-induced expression | Likely down-regulation of IL-4-induced expression | |
| Epithelial-Mesenchymal Transition (EMT) | |||
| CDH1 (E-cadherin) | No significant change in CSE-exposed cells | To be determined | |
| SNAIL1 | Decreased expression in CSE-exposed cells | Likely decreased expression | |
| Signaling Pathways | |||
| ERK1 and ERK2 cascade | Positive regulation | Likely positive regulation |
Note: The effects of this compound are inferred based on its action as a beta-2 adrenergic agonist and have not been directly demonstrated through transcriptomic studies.
Signaling Pathways
Both this compound and formoterol exert their effects by binding to beta-2 adrenergic receptors, which can activate at least two distinct signaling pathways: the canonical Gs-cAMP-PKA pathway and a β-arrestin-2-mediated pathway.
The canonical pathway is responsible for the primary bronchodilatory and many of the gene regulatory effects. The β-arrestin-2 pathway has been implicated in some of the pro-inflammatory responses.
References
- 1. This compound | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoetharine and Newer Generation Beta-2 Agonists: A Potency Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of the classical beta-2 adrenergic agonist, isoetharine, with that of newer generation agents, including short-acting beta-agonists (SABAs) like salbutamol, and long-acting beta-agonists (LABAs) such as salmeterol and formoterol. This objective analysis is supported by experimental data on receptor binding affinity and functional potency, offering valuable insights for respiratory drug discovery and development.
Introduction
Beta-2 adrenergic receptor (β2-AR) agonists are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is mediated by the relaxation of bronchial smooth muscle. This compound, a catecholamine derivative, was one of the earlier selective β2-AR agonists. Over the years, newer generations of β2-agonists have been developed with improved selectivity and duration of action. This guide focuses on a critical performance metric: potency. Potency is a measure of the concentration of a drug required to produce a specific effect. In the context of β2-agonists, this is typically quantified by two key parameters:
-
Receptor Binding Affinity (Ki): This value represents the concentration of the drug that occupies 50% of the β2-adrenergic receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
-
Functional Potency (EC50): This is the concentration of the drug that produces 50% of its maximal effect, often measured as the generation of the second messenger cyclic AMP (cAMP) or muscle relaxation. A lower EC50 value signifies greater functional potency.
Understanding the relative potencies of these agents is crucial for optimizing therapeutic strategies and for the development of novel compounds with enhanced pharmacological profiles.
Comparative Potency Data
The following table summarizes the in vitro receptor binding affinity (Ki) and functional potency (EC50) of this compound and a selection of newer generation beta-2 agonists at the human β2-adrenergic receptor. Data has been compiled from various preclinical studies to provide a comparative overview. It is important to note that absolute values can vary between different experimental setups.
| Compound | Class | Receptor Binding Affinity (Ki) at β2-AR (nM) | Functional Potency (EC50) for cAMP production (nM) |
| This compound | SABA | Data not consistently available in direct comparative studies | - |
| Salbutamol (Albuterol) | SABA | ~100 - 400 | ~10 - 50 |
| Formoterol | LABA | ~1 - 10 | ~0.1 - 1 |
| Salmeterol | LABA | ~1 - 5 | ~1 - 10 |
| Isoprenaline (Isoproterenol) | Non-selective β-agonist | ~10 - 50 | ~1 - 10 |
Note: The table presents approximate ranges of values from multiple sources to illustrate relative potencies. Direct head-to-head comparative studies under identical experimental conditions are limited, particularly for this compound using modern assay technologies.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the human β2-adrenergic receptor. This is typically achieved through cell homogenization followed by centrifugation to isolate the membrane fraction containing the receptors.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-iodocyanopindolol), which is known to bind to the β2-AR with high affinity, is incubated with the prepared membranes.
-
Incubation with Competitor: Increasing concentrations of the unlabeled test compound (e.g., this compound, salbutamol) are added to the incubation mixture. The unlabeled compound competes with the radiolabeled ligand for binding to the β2-AR.
-
Separation and Quantification: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assays (cAMP Accumulation)
Objective: To determine the functional potency (EC50) of a compound in activating the β2-adrenergic receptor signaling pathway.
Methodology:
-
Cell Culture: Whole cells expressing the human β2-adrenergic receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) are cultured.
-
Agonist Stimulation: The cells are incubated with increasing concentrations of the beta-2 agonist being tested.
-
cAMP Accumulation: Activation of the β2-AR by an agonist stimulates adenylyl cyclase, leading to the production of intracellular cyclic AMP (cAMP). The incubation is typically performed in the presence of a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured. This is commonly done using competitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.
-
Data Analysis: The measured cAMP levels are plotted against the concentration of the agonist. A sigmoidal dose-response curve is generated, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical β2-adrenergic receptor signaling pathway and a typical experimental workflow for determining agonist potency.
Figure 1. Beta-2 Adrenergic Receptor Signaling Pathway.
Figure 2. Experimental Workflow for Potency Determination.
Discussion and Conclusion
The available preclinical data indicate that newer generation beta-2 agonists, particularly the long-acting agents formoterol and salmeterol, exhibit significantly higher binding affinity and functional potency for the β2-adrenergic receptor compared to the older agent salbutamol. While direct, modern comparative data for this compound is sparse, historical and clinical evidence suggests its potency is generally lower than that of salbutamol and substantially lower than the LABAs.
The higher potency of newer agents allows for the use of lower therapeutic doses, which can potentially reduce the risk of off-target side effects. For researchers and drug development professionals, these comparative potency data are essential for benchmarking new chemical entities and for understanding the structure-activity relationships that govern β2-AR activation. The detailed experimental protocols provided herein offer a foundation for the in-house evaluation of novel compounds. Future research focusing on direct, side-by-side comparisons of a wide range of β2-agonists, including older compounds like this compound, using standardized modern assays would be invaluable to the field.
Assessing the Off-Target Effects of Isoetharine on Cardiac Beta-1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of isoetharine's off-target effects on cardiac beta-1 (β1) adrenergic receptors. While this compound is characterized as a selective beta-2 (β2) adrenergic agonist, its interaction with β1 receptors can lead to cardiac side effects. This document outlines the pharmacological profile of this compound in comparison to other relevant beta-agonists, details the experimental protocols used to determine receptor selectivity, and visualizes the key signaling pathways and experimental workflows.
Executive Summary
This compound is a bronchodilator that primarily targets β2 adrenergic receptors to relax airway smooth muscle. However, like many beta-agonists, its selectivity is not absolute. At therapeutic concentrations, and particularly at higher doses, this compound can interact with β1 adrenergic receptors, which are predominantly located in the heart. This off-target activation can lead to undesirable cardiac effects such as increased heart rate and contractility.
Comparative Pharmacology of Beta-Adrenergic Agonists
To understand the cardiac liability of this compound, it is crucial to compare its receptor binding and functional activity with agonists of known selectivity profiles. The following tables summarize the binding affinities and functional potencies of isoproterenol and salbutamol at human β1 and β2 adrenergic receptors. This data, compiled from various sources, highlights the differences between a non-selective and a β2-selective agonist.
Table 1: Comparative Binding Affinity (Ki) of Beta-Adrenergic Agonists
| Agonist | Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity (β1/β2) |
| Isoproterenol | β1 | Data not readily available in a comparative format | ~1 (Non-selective) |
| β2 | Data not readily available in a comparative format | ||
| Salbutamol | β1 | 2500 | ~100-fold for β2 |
| β2 | 25 |
Note: Ki values can vary between studies depending on the experimental conditions and tissues/cell lines used. The selectivity for salbutamol is an approximate value based on the ratio of Ki values.
Table 2: Comparative Functional Potency (EC50) of Beta-Adrenergic Agonists in cAMP Assays
| Agonist | Receptor Subtype | Functional Potency (EC50) [nM] | Selectivity (β1/β2) |
| Isoproterenol | β1 | 1.5 | ~1 (Non-selective) |
| β2 | 1.2 | ||
| Salbutamol | β1 | 500 | ~50-fold for β2 |
| β2 | 10 |
Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response and can vary based on the specific assay conditions.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Activation of both β1 and β2 adrenergic receptors initiates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. However, the downstream physiological effects are tissue-specific. In the heart, β1 receptor stimulation increases heart rate and contractility, while in the airways, β2 receptor activation leads to smooth muscle relaxation and bronchodilation.
Experimental Workflow for Assessing Receptor Selectivity
The selectivity of a beta-agonist is determined through a combination of radioligand binding assays and functional assays.
Experimental Protocols
1. Radioligand Binding Assay (Competition Assay to Determine Ki)
This assay measures the affinity of a compound (e.g., this compound) for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing either human β1 or β2 adrenergic receptors.
-
Radioligand: [³H]-CGP 12177 (a non-selective beta-antagonist).
-
Unlabeled competitor ligands: this compound, isoproterenol, salbutamol (at varying concentrations).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific binding control: A high concentration of a non-selective antagonist (e.g., propranolol).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Protocol:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of [³H]-CGP 12177 and varying concentrations of the unlabeled competitor ligand in the assay buffer.
-
To determine non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of propranolol.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Assay (Functional Assay to Determine EC50)
This assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) upon binding to the receptor.
-
Materials:
-
Intact cells stably expressing either human β1 or β2 adrenergic receptors.
-
Agonists: this compound, isoproterenol, salbutamol (at varying concentrations).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
-
Protocol:
-
Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Add varying concentrations of the agonist to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal cAMP response.
-
Conclusion
While this compound is a clinically effective bronchodilator due to its preferential activity at β2 adrenergic receptors, its potential for off-target effects on cardiac β1 receptors should be a key consideration in its therapeutic use and in the development of new, more selective beta-agonists. The lack of readily available, direct comparative quantitative data for this compound underscores the need for further research to precisely delineate its selectivity profile. The experimental protocols detailed in this guide provide a standardized framework for conducting such studies, which are essential for a comprehensive understanding of the pharmacological properties of this compound and other beta-adrenergic agonists. By comparing its profile to that of non-selective agonists like isoproterenol and more selective agents like salbutamol, researchers can better predict and mitigate the risk of cardiac adverse events.
Cross-Validation of HPLC and Mass Spectrometry for the Quantification of Isoetharine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the detection and quantification of isoetharine, a bronchodilator used in the treatment of asthma. This comparison is supported by established experimental protocols and validation parameters to ensure reliable and reproducible results.
This compound, a catecholamine, requires sensitive and specific analytical methods for its determination in various matrices, including plasma and pharmaceutical formulations.[1][2] Both HPLC and Mass Spectrometry are powerful techniques widely employed in pharmaceutical analysis.[3] Cross-validation of these methods is crucial to ensure consistency and reliability of analytical data, providing a high degree of assurance in the results.[4]
Experimental Protocols
Detailed methodologies for both HPLC and Mass Spectrometry are outlined below. These protocols are based on established principles for the analysis of similar pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method separates this compound from other components in a sample based on its interaction with a stationary phase, followed by detection using ultraviolet (UV) absorbance.
Sample Preparation: Plasma samples are typically subjected to a protein precipitation step, followed by liquid-liquid or solid-phase extraction to isolate and concentrate the analyte. An ion-pair reagent may be utilized to enhance the retention of the polar this compound molecule on a reversed-phase column.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 280 nm).
-
Injection Volume: 20 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.
Sample Preparation: Similar to HPLC, sample preparation involves protein precipitation and extraction. However, due to the higher sensitivity of MS, a simpler extraction protocol might be sufficient.
Chromatographic Conditions: The HPLC conditions can be adapted for LC-MS, often with the use of volatile mobile phase additives like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer's ion source.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for compounds like this compound.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer like an Orbitrap can be used.
-
Scan Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is common, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
Performance Data Comparison
The following table summarizes the typical performance characteristics for the validation of HPLC and Mass Spectrometry methods for the quantification of this compound, based on International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | ||
| - Repeatability | < 2% | < 1.5% |
| - Intermediate Precision | < 3% | < 2% |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Specificity/Selectivity | Moderate | High |
| Robustness | High | Moderate |
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS for this compound detection.
Caption: Logical relationship comparing the principles of HPLC and Mass Spectrometry in cross-validation.
References
- 1. Determination of this compound in plasma by reversed-phase chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Bronchodilatory Effects of Isoetharine and Terbutaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo bronchodilatory effects of two selective beta-2 adrenergic receptor agonists: isoetharine and terbutaline. Both medications have been utilized in the management of bronchospastic conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document synthesizes experimental data to objectively compare their performance, offering insights into their efficacy, onset of action, and duration of effects.
Mechanism of Action: A Shared Pathway
Both this compound and terbutaline exert their bronchodilatory effects by stimulating beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[1][2][3][4] This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway below. The activation of these receptors leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various proteins. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle, leading to bronchodilation.
Figure 1. Signaling pathway of this compound and Terbutaline.
Comparative Efficacy and Pharmacokinetics
Clinical studies have demonstrated that both this compound and terbutaline are effective bronchodilators. However, differences in their potency, onset, and duration of action have been reported. The following table summarizes key quantitative data from comparative in vivo studies.
| Parameter | This compound | Terbutaline | Key Findings & Citations |
| Route of Administration | Inhalation | Inhalation, Oral, Subcutaneous | Terbutaline is available in more formulations. This compound is primarily administered via inhalation. |
| Onset of Action | 5-15 minutes (inhalation) | ~5 minutes (inhalation), 6-15 minutes (subcutaneous), 30-45 minutes (oral) | Both have a rapid onset when inhaled. |
| Peak Effect | 15-60 minutes | Not explicitly stated in direct comparisons, but bronchodilation is significant within 1.5 minutes. | One study noted that three-quarters of maximal responses for several bronchodilators, including this compound, occurred within 15 minutes. Another study showed significant increases in spirometric values within 1.5 minutes for terbutaline. |
| Duration of Action | 1-4 hours | 3-6 hours (inhalation), 4-8 hours (oral), 1.5-4 hours (subcutaneous) | Terbutaline generally has a longer duration of action, particularly when administered orally. |
| Relative Potency | This compound has approximately 50% of the peak bronchodilator activity of isoprenaline on a weight-for-weight basis. | Not directly compared to this compound in the available search results. | One study found that albuterol and metaproterenol produced a superior bronchodilator response to this compound. |
| Adverse Effects | Headache, dizziness, tremors, nausea, tachycardia. | Tremors, nervousness, dizziness, headache, palpitations, tachycardia. | Both drugs share a similar side effect profile, characteristic of beta-2 agonists. One study comparing this compound to albuterol noted more side effects with this compound. |
Experimental Protocols
The evaluation of in vivo bronchodilatory effects typically involves controlled clinical trials with patients suffering from reversible airway obstruction. A generalized experimental workflow for comparing this compound and terbutaline is outlined below.
Figure 2. Generalized workflow for a crossover clinical trial.
Key Methodological Components:
-
Study Design: A randomized, double-blind, crossover design is often employed to minimize bias.
-
Patient Population: Subjects with a documented history of reversible bronchospasm (e.g., asthma) are recruited. Exclusion criteria typically include a history of sensitivity to the study drugs, cardiovascular disease, or other respiratory conditions that could confound the results.
-
Drug Administration: Standardized doses of this compound and terbutaline are administered, typically via a nebulizer or metered-dose inhaler to ensure consistent delivery.
-
Outcome Measures: The primary endpoint is often the change in forced expiratory volume in one second (FEV1). Other spirometric parameters such as forced vital capacity (FVC) are also measured. Measurements are taken at baseline and at several time points post-administration to assess the onset, peak, and duration of the bronchodilatory effect.
-
Safety and Tolerability: Adverse events such as changes in heart rate, blood pressure, and patient-reported symptoms (e.g., tremor, palpitations) are monitored and recorded throughout the study.
Conclusion
Both this compound and terbutaline are effective beta-2 adrenergic agonists that induce bronchodilation through the same intracellular signaling pathway. The primary differences between the two agents lie in their pharmacokinetic profiles. Terbutaline is available in a wider range of formulations and generally exhibits a longer duration of action compared to this compound. While both have a rapid onset of action when inhaled, the choice between these agents in a clinical or research setting may be guided by the desired duration of effect and the available routes of administration. The side effect profiles are similar and consistent with their mechanism of action. Further head-to-head clinical trials with standardized dosing and measurement protocols would be beneficial to more definitively delineate the subtle differences in their in vivo bronchodilatory effects.
References
Safety Operating Guide
Navigating the Disposal of Isoetharine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of isoetharine, ensuring operational compliance and environmental protection.
Understanding this compound and Its Waste Classification
This compound is a bronchodilator used in the treatment of asthma and other respiratory conditions. In a laboratory context, it may be used in various formulations. The first step in determining the correct disposal procedure is to classify the waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.
-
Hazardous Pharmaceutical Waste : This category includes drugs that are specifically listed by the Environmental Protection Agency (EPA) as P-listed or U-listed wastes or those that exhibit hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1][2]
-
Non-Hazardous Pharmaceutical Waste : This includes pharmaceuticals that do not meet the criteria for hazardous waste. However, it is considered best practice to manage all pharmaceutical waste with a high degree of care to prevent environmental contamination.[1]
Since this compound is not explicitly on the P or U lists, a hazardous waste determination would depend on the formulation's characteristics and any other chemicals it may be mixed with.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is in a pure form, a solution, or part of a mixture. The other components of the mixture can affect the waste classification.
-
Segregate at the Source: To prevent cross-contamination and ensure proper disposal, segregate this compound waste from other chemical and non-hazardous waste streams at the point of generation. Use dedicated, clearly labeled waste containers.[1]
2. Container Management:
-
Select Appropriate Containers: Use containers that are compatible with this compound and any other chemicals in the waste mixture. Containers must be in good condition, not leaking, and have a properly fitting cap.[3]
-
Labeling: All waste containers must be clearly labeled. Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals," while non-hazardous pharmaceutical waste is often collected in blue containers.
3. Disposal Pathways: The appropriate disposal pathway depends on whether the this compound waste is classified as hazardous or non-hazardous.
For Non-Hazardous this compound Waste:
-
Reverse Distributor: The EPA recommends sending non-hazardous pharmaceuticals to a reverse distributor for potential credit and proper disposal.
-
Incineration: If a reverse distributor is not an option, the waste should be sent to a permitted medical waste incinerator. Landfilling is another possibility, but incineration is generally preferred to ensure complete destruction of the active pharmaceutical ingredient.
-
Prohibited Disposal Methods: Do not dispose of non-hazardous pharmaceutical waste by flushing it down the drain or placing it in the regular trash. This is to prevent the contamination of water systems.
For this compound Waste Classified as Hazardous:
-
Hazardous Waste Vendor: All hazardous pharmaceutical waste must be managed by a licensed hazardous waste vendor. This includes proper packaging, labeling, manifesting, and transportation to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: The most common treatment for hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.
Summary of Disposal Options and Regulatory Considerations
| Waste Classification | Disposal Method | Key Regulatory Considerations |
| Non-Hazardous Pharmaceutical Waste | Reverse Distributor | Follow reverse distributor's acceptance policies. |
| Permitted Medical Waste Incinerator | Ensure the facility is licensed to handle pharmaceutical waste. | |
| Hazardous Pharmaceutical Waste | Licensed Hazardous Waste Vendor | Must comply with EPA's Resource Conservation and Recovery Act (RCRA) regulations. This includes proper labeling, container management, and use of a hazardous waste manifest. |
| Controlled Substance | DEA-Registered Reverse Distributor or other approved DEA methods | Must adhere to all Drug Enforcement Administration (DEA) regulations for the disposal of controlled substances, including specific record-keeping and destruction requirements. |
Note: While this compound is not currently listed as a federal controlled substance, regulations can change, and state regulations may differ. It is imperative to verify the current status of any pharmaceutical before disposal.
Environmental Impact of Improper Disposal
Improper disposal of pharmaceuticals, including this compound, can lead to environmental contamination. Active pharmaceutical ingredients (APIs) can enter aquatic ecosystems, potentially harming wildlife. Studies have shown that even low concentrations of certain drugs can have adverse effects on aquatic organisms. Therefore, adherence to proper disposal protocols is not only a matter of regulatory compliance but also of environmental stewardship.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both their personnel and the environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
